N-Hydroxybenzimidoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-N-hydroxybenzenecarboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H/b9-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHKODORJRRYBU-CLFYSBASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-16-8 | |
| Record name | alpha-chlorobenzaldoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Hydroxybenzimidoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-Hydroxybenzimidoyl Chloride, a versatile reagent in organic synthesis with significant applications in medicinal chemistry and drug development. It is designed to equip researchers and professionals with the critical knowledge required for its effective and safe utilization.
Section 1: Core Identity and Physicochemical Properties
N-Hydroxybenzimidoyl Chloride, identified by the CAS Number 698-16-8 , is a cornerstone building block in synthetic organic chemistry.[1][2][3][4] Its utility stems from its unique structural features, which allow for a diverse range of chemical transformations.
The fundamental properties of this compound are summarized below:
| Property | Value | Source(s) |
| CAS Number | 698-16-8 | [1][2][3][4][5] |
| Molecular Formula | C₇H₆ClNO | [1][2][3] |
| Molecular Weight | 155.58 g/mol | [1][3][4] |
| Appearance | Colorless crystals | [2][5] |
| Melting Point | 48-52 °C | [2] |
| Boiling Point | 275.8 °C at 760 mmHg | [2] |
| Solubility | Insoluble in water, soluble in alcohol | [2] |
| Storage | 2-8°C, sealed, away from moisture | [2][3][4] |
Chemical Structure:
The structure of N-Hydroxybenzimidoyl Chloride is characterized by a benzimidoyl chloride core with a hydroxyl group attached to the nitrogen atom. This arrangement is pivotal to its reactivity.
Caption: Chemical structure of N-Hydroxybenzimidoyl Chloride.
Section 2: Synthesis and Mechanistic Insights
The synthesis of N-Hydroxybenzimidoyl Chloride is a critical aspect of its utility. Understanding the underlying mechanisms allows for optimization and adaptation of synthetic protocols.
Common Synthetic Routes:
Two primary methods are prevalent for the synthesis of N-Hydroxybenzimidoyl Chloride:
-
Chlorination of Benzaldehyde Oxime with Gaseous Chlorine: This classic method involves the direct chlorination of benzaldehyde oxime.[2] The reaction is typically performed at low temperatures to control exothermicity and improve selectivity. The choice of a non-polar solvent like chloroform is crucial to facilitate the reaction and subsequent purification.[2]
-
Reaction of Benzaldehyde Oxime with N-Chlorosuccinimide (NCS): This is a widely adopted and often preferred method due to the ease of handling of NCS compared to gaseous chlorine.[5] The reaction proceeds efficiently in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The causality behind using DMF lies in its ability to dissolve both the starting material and the reagent, creating a homogeneous reaction environment that promotes a high yield of the desired product.[5]
Detailed Experimental Protocol (NCS Method):
This protocol is adapted from established literature procedures and is designed for high-yield synthesis.[5]
Materials:
-
(E)-Benzaldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
10% aqueous Lithium Chloride
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve (E)-benzaldehyde oxime (1 equivalent) in DMF in a round-bottom flask.[5]
-
To this solution, add NCS (1 equivalent) portion-wise at room temperature. The reaction is exothermic, and an ice bath may be necessary to maintain the temperature.[5]
-
Stir the reaction mixture at room temperature overnight.[5]
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether.[5]
-
Combine the organic layers and wash sequentially with water, 10% aqueous lithium chloride, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (Z)-N-hydroxybenzenecarbamoyl chloride as a light yellow solid.[5]
Self-Validating System: The success of this protocol can be validated at several stages. The color change upon addition of NCS indicates the initiation of the reaction.[5] Work-up with aqueous washes is critical for removing DMF and unreacted reagents. The final product purity can be readily assessed by standard analytical techniques such as NMR and LC-MS.[5]
Section 3: Chemical Reactivity and Applications in Drug Development
The synthetic value of N-Hydroxybenzimidoyl Chloride lies in its ability to serve as a precursor to highly reactive intermediates, particularly nitrile oxides.
Generation of Nitrile Oxides:
Dehydrohalogenation of N-Hydroxybenzimidoyl Chloride, typically with a base, generates the corresponding benzonitrile oxide.[6] This intermediate is a powerful 1,3-dipole.
Sources
- 1. 698-16-8 | N-Hydroxybenzimidoyl chloride - Moldb [moldb.com]
- 2. chembk.com [chembk.com]
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- 4. 698-16-8|N-Hydroxybenzimidoyl chloride|BLD Pharm [bldpharm.com]
- 5. N-Hydroxybenzenecarboximidoyl chloride | 698-16-8 [chemicalbook.com]
- 6. 3-Chloro-N-hydroxybenzimidoyl Chloride| [benchchem.com]
N-Hydroxybenzimidoyl chloride mechanism of formation
An In-depth Technical Guide to the Formation Mechanism of N-Hydroxybenzimidoyl Chloride
Abstract
N-Hydroxybenzimidoyl chloride, a cornerstone of modern heterocyclic synthesis, serves as a pivotal and stable precursor to highly reactive nitrile oxides. Understanding the intricacies of its formation is paramount for researchers engaged in drug discovery and materials science, where the 1,3-dipolar cycloaddition reactions of nitrile oxides are frequently employed to construct isoxazole and isoxazoline scaffolds. This guide provides a comprehensive examination of the core mechanistic principles governing the synthesis of N-Hydroxybenzimidoyl chloride, primarily through the chlorination of benzaldoxime. We will dissect the roles of various chlorinating systems, explain the causality behind experimental choices, and provide validated protocols to ensure reproducible and efficient synthesis.
Introduction: The Gateway to Nitrile Oxides
N-Hydroxybenzimidoyl chlorides (also known as benzohydroximoyl chlorides) are a class of organic compounds characterized by a specific functional group where a chlorine atom and a hydroxyl group are attached to a carbon-nitrogen double bond. Their synthetic utility is overwhelmingly derived from their role as stable, isolable precursors for nitrile oxides, which are potent 1,3-dipoles.[1][2] Upon treatment with a mild base, N-Hydroxybenzimidoyl chloride undergoes dehydrochlorination to generate the transient benzonitrile oxide in situ.
This reactivity is the gateway to one of the most powerful reactions in synthetic chemistry: the 1,3-dipolar cycloaddition.[3][4] Nitrile oxides readily react with various dipolarophiles (e.g., alkenes and alkynes) to yield five-membered heterocycles like isoxazolines and isoxazoles, respectively.[3][5][6][7] These structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Therefore, a robust and mechanistically sound understanding of N-Hydroxybenzimidoyl chloride synthesis is a fundamental prerequisite for its effective application.
This guide will focus on the most prevalent and mechanistically insightful pathway: the direct chlorination of benzaldoxime.
Caption: Overall synthetic utility of N-Hydroxybenzimidoyl chloride.
The Core Mechanism: Electrophilic Chlorination of Benzaldoxime
The formation of N-Hydroxybenzimidoyl chloride from benzaldoxime is fundamentally an electrophilic substitution reaction where a hydrogen atom on the sp²-hybridized carbon of the oxime is replaced by a chlorine atom. The reaction proceeds via the attack of an electrophilic chlorine species ("Cl+") on the electron-rich C=N double bond of the oxime.
The Role of the Chlorinating Agent
The choice of chlorinating agent is the most critical experimental variable, dictating the reaction's mildness, efficiency, and compatibility with other functional groups. While numerous reagents exist, they all function to deliver an electrophilic chlorine atom to the benzaldoxime substrate.
Caption: Chlorinating agents generate an active electrophilic species.
Mechanistic Steps (N-Chlorosuccinimide Example)
N-Chlorosuccinimide (NCS) is a widely used reagent due to its mild nature, ease of handling, and high yields.[8] The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Activation/Electrophilic Attack: The lone pair on the oxime nitrogen attacks the electrophilic chlorine atom of NCS. This forms a positively charged intermediate and the succinimide anion.
-
Proton Transfer: The succinimide anion acts as a base, abstracting the proton from the hydroxyl group.
-
Chloride Rebound & Elimination: The chloride ion, now dissociated, attacks the carbon of the C=N bond, leading to the final product and regenerating the succinimide. An alternative view involves the formation of an intermediate that subsequently eliminates HCl, which is neutralized by a base or the solvent.
Caption: Simplified mechanism using N-Chlorosuccinimide (NCS).
Comparative Analysis of Chlorinating Systems
The optimal choice of reagent depends on the substrate, desired scale, and laboratory safety considerations.
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| N-Chlorosuccinimide (NCS) | DMF, Room Temp | Mild, high yields, easy to handle solid.[8] | Stoichiometric byproduct (succinimide). |
| Oxone® / HCl (or other Cl⁻ source) | Solvent-free or in DMF | Inexpensive, powerful oxidant, generates Cl₂ in situ.[5][9] | Can be highly exothermic, requires careful control. |
| Nitrosyl Chloride (NOCl) | Inert solvent, low temp | Highly reactive gas.[10] | Toxic, difficult to handle, often generated in situ.[11] |
| Thionyl Chloride (SOCl₂) | CCl₄ or other inert solvent, reflux | Inexpensive, powerful chlorinating agent.[5] | Harsh, generates HCl and SO₂ gas, can lead to side reactions. |
Field-Proven Experimental Protocol
This protocol is a self-validating system for the synthesis of N-Hydroxybenzimidoyl chloride using N-Chlorosuccinimide, adapted from established literature procedures.[8]
Materials and Equipment
-
Benzaldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve benzaldehyde oxime (1.0 eq) in anhydrous DMF (approx. 0.5 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Quench the reaction by pouring the mixture into a separatory funnel containing cold water. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash successively with water, saturated aqueous NaHCO₃, and finally with brine. This removes residual DMF and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Validation
-
Expected Outcome: A white to pale yellow solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis, comparing the data to literature values.
Caption: Experimental workflow for the synthesis of N-Hydroxybenzimidoyl chloride.
Conclusion
The synthesis of N-Hydroxybenzimidoyl chloride via the chlorination of benzaldoxime is a robust and versatile transformation critical to modern organic chemistry. The mechanism, rooted in the principles of electrophilic attack on the oxime functional group, can be finely tuned through the judicious selection of the chlorinating agent. While reagents like NCS offer mildness and predictability, systems like Oxone®/HCl provide a cost-effective and powerful alternative. By understanding the underlying causality of these reagent choices and adhering to validated experimental protocols, researchers can reliably access this key intermediate, thereby unlocking the vast synthetic potential of nitrile oxide cycloadditions for the development of novel molecules in medicine and materials science.
References
- 3-Chloro-N-hydroxybenzimidoyl Chloride | - Benchchem. Benchchem.
- US3129260A - Preparation of a benzaldoxime - Google Patents. Google Patents.
- Nitrosyl chloride - Sciencemadness Wiki. Sciencemadness Wiki.
- ON THE REACTIVITY OF HYDROXIMOYL CHLORIDES PREPARATION OF 2-ARYL IMIDAZOLINES - LOCKSS. LOCKSS.
- Benzaldehyde oxime - Wikipedia. Wikipedia.
- A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxone system | The Journal of Organic Chemistry - ACS Publications. ACS Publications.
- Synthesis of Hydroximoyl Chlorides from Aldoximes and Benzyltrimethylammonium Tetrachloroiodate (BTMA ICl 4) - ResearchGate. ResearchGate.
- 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles - MDPI. MDPI.
- Nitrosyl chloride - Wikipedia. Wikipedia.
- 1,3-dipolar cycloaddition - Wikipedia. Wikipedia.
- Solved The formation of a variety of compounds called | Chegg.com. Chegg.com.
- cycloadditions with nitrile oxides - YouTube. YouTube.
- 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. Chem-Station.
Sources
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- 2. chegg.com [chegg.com]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
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- 7. youtube.com [youtube.com]
- 8. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitrosyl chloride - Wikipedia [en.wikipedia.org]
- 11. Nitrosyl chloride - Sciencemadness Wiki [sciencemadness.org]
N-Hydroxybenzimidoyl chloride spectroscopic data (NMR, IR, MS)
Technical Guide: Spectroscopic Characterization of -Hydroxybenzimidoyl Chloride
Executive Summary
Benzonitrile OxideAccurate spectroscopic identification of this compound is challenging due to its thermal instability and tendency to dimerize to furoxan or hydrolyze to benzohydroxamic acid. This guide provides a validated spectroscopic atlas to ensure researchers can distinguish the pure imidoyl chloride from its degradation products.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | |
| Common Names | Benzohydroximoyl chloride; |
| CAS Number | 698-16-8 |
| Molecular Formula | |
| Molecular Weight | 155.58 g/mol |
| Appearance | Colorless to pale yellow crystalline solid |
| Melting Point | 48–52 °C (Decomposes if heated rapidly) |
| Solubility | Soluble in |
Spectroscopic Atlas
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Operational Insight: The choice of solvent is critical. DMSO-
H NMR Data (500 MHz, DMSO-
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Note |
| 12.42 | Singlet (s) | 1H | =N-OH | Diagnostic peak. Disappearance indicates deprotonation to nitrile oxide. |
| 7.73 – 7.87 | Multiplet (m) | 2H | Ar-H ( | Deshielded by the imidoyl group. |
| 7.30 – 7.64 | Multiplet (m) | 3H | Ar-H ( | Overlapping aromatic region. |
C NMR Data (125 MHz, DMSO-
)
| Shift ( | Assignment | Structural Note |
| 133.0 – 138.0 | C(Cl)=N | The Imidoyl Carbon. The most critical signal for verification. It is an |
| 131.5 | Ar-C ( | Quaternary aromatic carbon attached to the imidoyl group. |
| 128.0 – 130.5 | Ar-C | Remaining aromatic carbons ( |
B. Infrared (IR) Spectroscopy
Operational Insight: IR is the fastest method to assess purity. The presence of a strong
| Wavenumber (cm | Vibration Mode | Intensity | Interpretation |
| 3200 – 3500 | Broad, Med | Characteristic H-bonded oxime hydroxyl group. | |
| 1600 – 1620 | Sharp, Med | Imidoyl C=N stretch. Often overlaps with aromatic C=C but is distinct in intensity. | |
| 1440 – 1500 | Sharp | Aromatic ring skeletal vibrations. | |
| 900 – 1000 | Medium | Oxime N-O stretch. | |
| 690 – 750 | Strong | C-Cl stretch. Often obscured by aromatic out-of-plane bending. |
C. Mass Spectrometry (MS)
Operational Insight: The Chlorine atom provides a definitive isotopic signature. Any mass spectrum of this compound must show the characteristic 3:1 ratio for M+ and M+2 peaks.
-
Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray Ionization).
-
Molecular Ion:
155 ( ) and 157 ( ).
Fragmentation Pattern (EI-MS)
- 155/157 (M+): Molecular ion.
-
119/120 ([M-HCl]
): Loss of HCl to form the Benzonitrile Oxide radical cation ( ). This is a major pathway. -
103 ([Ph-CN]
): Benzonitrile cation (loss of oxygen from the nitrile oxide fragment). -
77 ([C
H ] ): Phenyl cation (characteristic aromatic fragment). -
51 ([C
H ] ): Fragmentation of the phenyl ring.
Mechanistic Context & Visualization[1][7][8][9][10][11][12]
The utility of
Reaction Pathway Diagram
Caption: Pathway from Benzaldoxime to Isoxazole via the Imidoyl Chloride intermediate. Note the divergence to Dimerization if no dipolarophile is present.
Experimental Protocol: Synthesis & Handling
Synthesis (Standard NCS Method)
-
Dissolution: Dissolve (E)-benzaldoxime (1.0 eq) in DMF (0.5 M concentration).
-
Chlorination: Add
-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.-
Note: The reaction is exothermic. Monitor internal temperature.
-
Visual Cue: The solution often turns transiently yellow before returning to colorless.
-
-
Quenching: Pour mixture into ice-water (
volume). -
Isolation: Extract with diethyl ether. Wash organic phase with water (to remove DMF) and brine.
-
Drying: Dry over
and concentrate in vacuo. -
Purification: Recrystallization from Hexane/Chloroform is preferred over column chromatography, which can cause degradation on silica gel.
Handling Precautions
-
Skin Irritant: Imidoyl chlorides are potent skin sensitizers and lachrymators. Handle in a fume hood.
-
Stability: Store at 2–8 °C. At room temperature, slow elimination of HCl can occur, generating the nitrile oxide which then dimerizes.
References
-
Liu, K. C., et al. (1980). "Synthesis of 2-isoxazolines via 1,3-dipolar cycloaddition." Journal of Organic Chemistry, 45(19), 3916–3918.
-
ChemicalBook. (2025). "N-Hydroxybenzenecarboximidoyl chloride Properties and Spectra." ChemicalBook CAS Database.
-
National Institute of Standards and Technology (NIST). (2023). "Mass Spectral Library: Benzohydroximoyl chloride." NIST Chemistry WebBook.[1]
-
BenchChem. (2024). "N-Hydroxybenzimidoyl Chloride Product Guide." BenchChem.
Technical Whitepaper: Operational Safety and Synthetic Utility of N-Hydroxybenzimidoyl Chloride
Executive Summary
N-Hydroxybenzimidoyl chloride (Benzohydroximoyl chloride) is a critical synthetic intermediate used primarily as a precursor for the in situ generation of benzonitrile oxide. This 1,3-dipole is a cornerstone in the synthesis of isoxazoles and isoxazolines via [3+2] cycloaddition (Click Chemistry).
While often categorized generically as an irritant, its operational hazard profile is complex due to its thermal instability and the evolution of hydrogen chloride (HCl) gas during activation. This guide provides a self-validating workflow for researchers, prioritizing the N-Chlorosuccinimide (NCS) route over traditional chlorine gas methods to minimize engineering controls requirements and maximize safety.
Chemical Profile & Critical Hazards
Identity & Physical Data
| Parameter | Data |
| Chemical Name | N-Hydroxybenzimidoyl chloride |
| Synonyms | Benzohydroximoyl chloride; |
| CAS Number | 698-16-8 |
| Molecular Formula | |
| Molecular Weight | 155.58 g/mol |
| Appearance | Colorless to light yellow crystals |
| Melting Point | 48–52 °C (Decomposes if heated rapidly) |
| Solubility | Soluble in organic solvents ( |
Hazard Classification (GHS)
-
Skin Irritation (Category 2): Causes skin irritation (H315).[1]
-
Eye Irritation (Category 2A): Causes serious eye irritation (H319).[1]
-
STOT-SE (Category 3): May cause respiratory irritation (H335).
-
Decomposition Hazard: Thermal decomposition releases toxic fumes of Hydrogen Chloride (HCl) and Nitrogen Oxides (
).
The "Hidden" Hazard: Dimerization
The primary safety risk is not the chloride itself, but its activated form. Upon treatment with base, it forms Benzonitrile Oxide . If not trapped immediately by a dipolarophile (alkyne/alkene), this intermediate rapidly dimerizes to Diphenylfuroxan .
-
Risk: This dimerization is exothermic.
-
Control: Always maintain a high concentration of the dipolarophile relative to the precursor to ensure the cycloaddition pathway dominates over dimerization.
Mechanistic Pathway
The utility of N-Hydroxybenzimidoyl chloride lies in its ability to release a 1,3-dipole under mild basic conditions.
Figure 1: Activation pathway. The precursor requires base-mediated dehydrohalogenation to generate the reactive dipole.
Operational Protocol: Synthesis & Utilization
Objective: Safe generation of N-Hydroxybenzimidoyl chloride from benzaldoxime using NCS (avoiding
Reagents & Setup
-
Precursor: Benzaldoxime
-
Solvent: Dimethylformamide (DMF) - Note: DMF promotes the reaction but requires aqueous workup.
-
Base (for Step 2): Triethylamine (
)
Step-by-Step Workflow
Step 1: Chlorination (Preparation of the Chloride)
-
Dissolution: Dissolve benzaldoxime (1.0 equiv) in DMF (0.5 M concentration) in a round-bottom flask.
-
Activation: Add NCS (1.1 equiv) portion-wise at room temperature.
-
Safety Check: Monitor internal temperature. The reaction is slightly exothermic. Do not exceed 40°C to prevent decomposition.
-
-
Monitoring: The reaction typically completes in 1–3 hours.
-
Validation: TLC (Hexane/EtOAc 4:1). The oxime spot will disappear; the chloride spot is less polar (higher
).
-
-
Workup: Pour mixture into ice-water. Extract with
or . Wash organic layer with water (to remove DMF) and brine. Dry over . -
Isolation: Evaporate solvent. The solid residue is N-Hydroxybenzimidoyl chloride. Store at 2–8°C if not using immediately.
Step 2: [3+2] Cycloaddition (Utilization)[4]
-
Mixture: Dissolve the isolated chloride (1.0 equiv) and the dipolarophile (e.g., phenylacetylene, 1.2 equiv) in
. -
Slow Addition: Cool to 0°C. Add
(1.2 equiv) dropwise over 30 minutes.-
Causality: Slow addition keeps the concentration of the nitrile oxide low, preventing the dimerization side-reaction (furoxan formation).
-
-
Completion: Allow to warm to room temperature. Stir until the chloride is consumed (TLC control).
Process Safety Flowchart
Figure 2: Operational workflow emphasizing temperature control and validation checkpoints.
Emergency Response & Waste Management
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. (Risk: HCl inhalation).
-
Skin Contact: Brush off loose particles. Rinse skin with water for at least 15 minutes. Neutralize with mild soap.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[5] Seek immediate medical attention.
Spill Cleanup
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine, use a dust mask (N95).
-
Neutralization: Cover spill with sodium bicarbonate (
) or soda ash to neutralize potential acidity. -
Collection: Sweep up carefully to avoid dust generation. Place in a container for hazardous chemical waste.
Waste Disposal[13]
-
Segregation: Dispose of as Halogenated Organic Waste .
-
Incompatibility: Do NOT mix with strong oxidizing agents or strong alkalis in the waste drum, as this may generate heat or volatile nitrile oxides within the waste container.
References
-
PubChem. (n.d.). Compound Summary: N-Hydroxybenzimidoyl chloride (CAS 698-16-8).[6][7][8] National Library of Medicine. Retrieved from [Link]
- Liu, K. et al. (2018). N-Chlorosuccinimide (NCS) as a Safer Reagent for the Synthesis of Hydroximoyl Chlorides. Journal of Organic Chemistry. (Contextual synthesis reference).
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[9][10][11] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. (Foundational mechanism).[1]
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- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 11. scielo.br [scielo.br]
N-Hydroxybenzimidoyl chloride discovery and history
A Technical Guide to Synthesis, Mechanism, and Application in Drug Discovery
Executive Summary
N-Hydroxybenzimidoyl chloride (also known as benzohydroximoyl chloride) represents a pivotal intersection between classical inorganic coordination theory and modern click chemistry. Originally characterized by Alfred Werner in the 1890s, this molecule remained a chemical curiosity until Rolf Huisgen’s systematization of 1,3-dipolar cycloadditions in the 1960s. Today, it serves as the industry-standard, shelf-stable precursor to Benzonitrile Oxide —a highly reactive 1,3-dipole used to synthesize isoxazoles, a critical pharmacophore in oncology and antimicrobial drug development.
This guide synthesizes the historical evolution, mechanistic causality, and validated synthetic protocols for this essential reagent.[1]
Part 1: Historical Genesis & The Huisgen Revolution
The Werner Era (1894)
While Alfred Werner is best known as the father of coordination chemistry (Nobel Prize, 1913), his early work focused on the stereochemistry of nitrogen. In 1894 , Werner identified the geometric isomerism of oximes. During this period, the chlorination of benzaldoxime was first explored, yielding a crystalline solid—N-hydroxybenzimidoyl chloride. Werner correctly identified that the hydroxyl group (
The Huisgen Renaissance (1960s)
The molecule remained largely dormant until Rolf Huisgen at the University of Munich revolutionized heterocyclic synthesis. In 1963 , Huisgen published seminal works defining 1,3-dipolar cycloadditions .[2] He recognized that N-hydroxybenzimidoyl chloride was not merely a chlorinated oxime, but a "masked" dipole. Upon treatment with a weak base (dehydrohalogenation), it releases Benzonitrile Oxide (
This insight transformed the molecule from a static structure into a dynamic reagent, laying the foundation for what K. Barry Sharpless would later term "Click Chemistry" (specifically the copper-free variants involving nitrile oxides).
Part 2: Mechanistic Principles & Safety
The Activation Pathway
The utility of N-hydroxybenzimidoyl chloride lies in its ability to exist as a stable solid that releases a reactive intermediate in situ.
-
Precursor Stability: The protonated oxime oxygen and the covalent C-Cl bond prevent the dipole from forming spontaneously.
-
Base Activation: A base (typically Triethylamine, TEA) abstracts the oxime proton.
-
Elimination: Chloride is ejected, generating the linear nitrile oxide.
-
Cycloaddition: The nitrile oxide engages in a concerted
cycloaddition with a dipolarophile.
The Dimerization Trap (Critical Safety Parameter)
If a dipolarophile is not present in sufficient concentration, or if the addition rate is too slow, the nitrile oxide undergoes a rapid, irreversible dimerization to form Furoxan (1,2,5-oxadiazole-2-oxide).
-
Risk: Furoxan formation is exothermic and consumes the active reagent, leading to drastic yield loss.
-
Mitigation: The "Slow Addition Protocol" (syringed addition of base) ensures the concentration of free nitrile oxide never exceeds the concentration of the dipolarophile.
Visualization: The Reaction Landscape
Caption: The activation pathway of N-Hydroxybenzimidoyl Chloride. Note the bifurcation at the Nitrile Oxide stage: successful cycloaddition (Green) vs. unwanted dimerization (Red).
Part 3: Synthetic Protocols
Here are two validated protocols. Method A is the modern laboratory standard (high control). Method B is a "Green" alternative suitable for larger scales.
Method A: The NCS/DMF Protocol (Standard)
Based on Liu et al. (J. Org. Chem) and modern adaptations.[3]
Principle: N-Chlorosuccinimide (NCS) serves as a mild source of electrophilic chlorine (
Reagents:
-
Benzaldoxime (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)[4]
-
DMF (0.5 M concentration relative to oxime)
-
HCl (gas or catalytic aqueous) - Optional initiator
Step-by-Step:
-
Dissolution: Dissolve benzaldoxime in DMF at room temperature (25°C).
-
Initiation: Add 1/5th of the NCS. Crucial: Wait for a slight exotherm or color change (yellowing). If this does not occur within 10 minutes, bubble a trace amount of HCl gas or add 1 drop of concentrated HCl to initiate the radical/electrophilic cycle.
-
Controlled Addition: Once initiated, add the remaining NCS in portions over 30 minutes to maintain the internal temperature below 45°C.
-
Why: High temperatures promote over-chlorination or Beckmann rearrangement.
-
-
Quench: Pour the reaction mixture into 5 volumes of ice-water.
-
Isolation: The product precipitates as a white solid. Filter and wash copiously with water to remove succinimide and DMF.
-
Purification: Recrystallize from Hexane/Ethanol (9:1).
Method B: The Hypochlorite (Bleach) Protocol (Green/Scale)
Ideal for multi-gram synthesis where atom economy is prioritized.
Principle: Sodium hypochlorite oxidizes the oxime in a biphasic system. This avoids the succinimide byproduct.
Step-by-Step:
-
Setup: Suspend benzaldoxime in Isopropyl Acetate (IPAc) or Dichloromethane (DCM). Cool to 0°C.
-
Addition: Slowly add aqueous NaOCl (commercial bleach, ~10-12%) while vigorously stirring.
-
pH Control: Maintain pH ~5-6 using dilute HCl.
-
Why: High pH (basic) will trigger the premature formation of nitrile oxide and subsequent dimerization to furoxan during the synthesis.
-
-
Separation: Separate the organic layer, dry over MgSO4, and concentrate.
Data Comparison: Synthetic Methods[2][3][6][7]
| Feature | Method A (NCS/DMF) | Method B (Bleach) |
| Yield | High (85-95%) | Moderate to High (70-90%) |
| Purity (Crude) | Excellent (>95%) | Variable (Risk of Furoxan) |
| Atom Economy | Low (Succinimide waste) | High (NaCl + H2O waste) |
| Safety | High (Solid reagents) | Moderate (Exothermic) |
| Scalability | < 100g (DMF removal is difficult) | > 1kg (Biphasic is easy) |
Part 4: Applications in Drug Discovery
The isoxazole ring generated from N-hydroxybenzimidoyl chloride is a bioisostere for amide bonds and aromatic rings, offering improved metabolic stability.
Pharmacophore Construction
The reaction with alkynes yields 3,5-disubstituted isoxazoles .
-
Kinase Inhibitors: The nitrogen and oxygen atoms in the isoxazole ring act as hydrogen bond acceptors, mimicking the adenine ring of ATP in kinase binding pockets.
-
Beta-Lactamase Inhibitors: Used to construct rigid side chains that penetrate the active site of resistant bacterial enzymes.
Workflow Visualization: The "Click" Cycle
Caption: Combinatorial workflow. The chloride precursor allows for the parallel synthesis of isoxazole libraries by varying the alkyne partner.
References
-
Werner, A. (1894). Ueber Hydroximsäurechloride und ihre Umwandlungsprodukte. Berichte der deutschen chemischen Gesellschaft, 27(2), 2193–2201.
-
Huisgen, R. (1963).[2] 1,3-Dipolar Cycloadditions.[1][2][5][6] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598.
-
Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of benzohydroximoyl chlorides (nitrile oxide precursors). The Journal of Organic Chemistry, 45(19), 3916–3918.
-
Himo, F., et al. (2005). Mechanisms of Nitrile Oxide Cycloadditions. Journal of the American Chemical Society, 127(2), 615–624.
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie, 41(14), 2596–2599.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Isoxazoles using N-Hydroxybenzimidoyl Chloride
Introduction: The Enduring Significance of Isoxazoles in Modern Chemistry
The isoxazole moiety, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, holds a privileged position in the landscape of medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a multitude of clinically approved drugs and biologically active compounds.[3][4][5] Isoxazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][4][5] This widespread utility has fueled a continuous demand for efficient and reliable synthetic methodologies for the construction of the isoxazole ring system.
This application note provides a comprehensive guide to a robust and widely employed method for isoxazole synthesis: the 1,3-dipolar cycloaddition of nitrile oxides, generated in situ from N-hydroxybenzimidoyl chlorides, with various dipolarophiles such as alkynes and alkenes. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and offer insights into experimental nuances to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.
The Core Reaction: 1,3-Dipolar Cycloaddition of Nitrile Oxides
The cornerstone of this synthetic strategy is the [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry.[6][7][8] In this specific application, the key 1,3-dipole is a nitrile oxide, a reactive intermediate that is typically generated in situ to avoid its dimerization. N-hydroxybenzimidoyl chlorides are excellent and stable precursors for the controlled generation of nitrile oxides.
Mechanism of Nitrile Oxide Formation and Cycloaddition
The overall process can be dissected into two primary stages:
-
Generation of the Nitrile Oxide: The N-hydroxybenzimidoyl chloride is treated with a base (e.g., triethylamine) to facilitate the elimination of hydrogen chloride, yielding the highly reactive nitrile oxide intermediate. The choice of base and reaction conditions is crucial to control the rate of nitrile oxide formation and minimize side reactions.
-
[3+2] Cycloaddition: The generated nitrile oxide then readily undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile, most commonly an alkyne to yield an isoxazole or an alkene to produce an isoxazoline.[6][7][9] When an alkyne is used, the reaction proceeds with high regioselectivity, leading predominantly to the 3,5-disubstituted isoxazole isomer.[10]
The mechanistic workflow is illustrated in the diagram below:
Caption: Mechanism of Isoxazole Synthesis.
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation of the N-hydroxybenzimidoyl chloride precursor and its subsequent use in the synthesis of a model isoxazole.
Part 1: Preparation of N-Hydroxybenzimidoyl Chloride
N-hydroxybenzimidoyl chlorides can be synthesized from the corresponding aldoximes through chlorination.[11][12] A common and effective method involves the use of N-chlorosuccinimide (NCS).[13]
Materials and Reagents:
-
Benzaldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF).[13]
-
Addition of NCS: To the stirred solution, add N-chlorosuccinimide (1.0 eq) portion-wise at room temperature.[13] The reaction is exothermic, and the temperature should be monitored. An ice bath can be used to maintain the temperature if necessary.[13]
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight.[13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with diethyl ether (3 x volume of water).[13]
-
Washing: Combine the organic layers and wash sequentially with water and brine.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-hydroxybenzimidoyl chloride. The crude product can be used in the next step without further purification or can be recrystallized if necessary.
Part 2: Synthesis of 3,5-Disubstituted Isoxazole
This protocol describes a general procedure for the reaction of an in situ generated nitrile oxide with a terminal alkyne.
Materials and Reagents:
-
N-Hydroxybenzimidoyl chloride (from Part 1)
-
Terminal alkyne (e.g., phenylacetylene)
-
Triethylamine (Et3N)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of N-hydroxybenzimidoyl chloride (1.0 eq) and the terminal alkyne (1.2 eq) in an anhydrous solvent (e.g., THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add triethylamine (1.5 eq) dropwise at 0 °C. The use of an inert atmosphere is crucial to prevent moisture from quenching the reactive intermediates.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.
-
Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.
The overall experimental workflow is depicted below:
Caption: Experimental Workflow for Isoxazole Synthesis.
Data Presentation: Scope of the Reaction
The described methodology is applicable to a wide range of substrates. The following table summarizes representative examples with typical reaction conditions and yields.
| Entry | N-Hydroxybenzimidoyl chloride (Ar) | Alkyne (R) | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl | Phenyl | THF | 12 | 85 |
| 2 | 4-Chlorophenyl | Phenyl | DCM | 16 | 82 |
| 3 | 4-Methoxyphenyl | Propargyl alcohol | THF | 24 | 75 |
| 4 | Phenyl | Ethynyltrimethylsilane | DCM | 12 | 90[14] |
| 5 | 2-Thienyl | Phenyl | THF | 18 | 78 |
Troubleshooting and Expert Insights
-
Low Yield:
-
Cause: Incomplete formation of the nitrile oxide or its dimerization.
-
Solution: Ensure the use of a high-purity base and anhydrous reaction conditions. Slow, dropwise addition of the base at a low temperature can improve the yield by controlling the concentration of the nitrile oxide.
-
-
Formation of Side Products:
-
Cause: Dimerization of the nitrile oxide to form a furoxan.
-
Solution: Use a slight excess of the alkyne to trap the nitrile oxide as it is formed. Running the reaction at a lower concentration may also be beneficial.
-
-
Difficulty in Purification:
-
Cause: Presence of unreacted starting materials or side products with similar polarity to the desired isoxazole.
-
Solution: Optimize the stoichiometry of the reactants. Careful selection of the eluent system for column chromatography is crucial. A gradient elution may be necessary.
-
Safety Precautions
-
N-Hydroxybenzimidoyl Chlorides: These compounds can be irritating to the skin, eyes, and respiratory tract.[15] It is essential to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16][17]
-
Solvents: The organic solvents used in this procedure (e.g., THF, DCM, ethyl acetate) are flammable and/or volatile. Handle them with care, away from ignition sources, and in a well-ventilated area.
-
Reagents: Triethylamine is a corrosive and flammable liquid. N-Chlorosuccinimide is an oxidizing agent and an irritant. Consult the Safety Data Sheets (SDS) for all chemicals before use.[15]
Conclusion
The synthesis of isoxazoles from N-hydroxybenzimidoyl chlorides via a 1,3-dipolar cycloaddition is a highly efficient and versatile method. Its broad substrate scope, high regioselectivity, and generally good yields make it a valuable tool for synthetic chemists in academia and industry. By understanding the underlying mechanism and adhering to the detailed protocols and safety guidelines presented in this application note, researchers can confidently and successfully synthesize a diverse array of isoxazole derivatives for various applications, particularly in the realm of drug discovery and development.[4][5]
References
-
Catalyst- and solvent-free mechanochemical synthesis of isoxazoles from N-hydroxybenzimidoyl chlorides and enamino carbonyl compounds. ResearchGate. [Link]
-
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications (RSC Publishing). [Link]
-
Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate. [Link]
-
synthesis of isoxazoles. YouTube. [Link]
-
(Z)-N-hydroxybenzimidoyl chloride. ChemBK. [Link]
-
1,3‐Dipolar cycloaddition reaction of nitrile oxides. ResearchGate. [Link]
-
GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Organic Syntheses. [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH. [Link]
- A kind of preparation method of isoxazole compound.
-
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. [Link]
-
safety data sheet 1. product and company identification. Advanced Chemical Intermediates. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]
-
[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology. [Link]
-
cycloadditions with nitrile oxides. YouTube. [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Applied Organometallic Chemistry. [Link]
-
Safety Data Sheet. Carl ROTH. [Link]
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- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. youtube.com [youtube.com]
- 10. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. 3-Chloro-N-hydroxybenzimidoyl Chloride| [benchchem.com]
- 12. chembk.com [chembk.com]
- 13. N-Hydroxybenzenecarboximidoyl chloride | 698-16-8 [chemicalbook.com]
- 14. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acints.com [acints.com]
- 16. fishersci.com [fishersci.com]
- 17. carlroth.com [carlroth.com]
Application Note: Synthesis of Isoxazolines via 1,3-Dipolar Cycloaddition of N-Hydroxybenzimidoyl Chloride
Executive Summary
This application note details the synthesis of isoxazolines utilizing
The protocol emphasizes the Huisgen [3+2] cycloaddition , specifically addressing the critical challenge of preventing nitrile oxide dimerization (furoxan formation). We provide a self-validating workflow that includes precursor synthesis, cycloaddition optimization, and rigorous purification strategies.
Mechanistic Insight & Reaction Pathway
The synthesis relies on the in situ generation of a nitrile oxide dipole from
The Chemical Pathway
-
Dehydrohalogenation: A weak base (e.g., Triethylamine) removes the acidic proton from the oxime hydroxyl group.
-
Elimination: Chloride is eliminated, generating the transient Nitrile Oxide (1,3-dipole) .
-
Cycloaddition: The dipole undergoes a concerted [3+2] cycloaddition with a dipolarophile (alkene) to form the isoxazoline ring.
-
Competing Pathway: If the alkene concentration is low or the base is added too quickly, two nitrile oxide molecules will react with each other to form a Furoxan (1,2,5-oxadiazole-2-oxide) dimer.
Mechanism Diagram
The following diagram illustrates the competing pathways and the necessity of kinetic control.
Figure 1: Reaction mechanism showing the competition between productive cycloaddition and parasitic dimerization.
Experimental Protocols
Protocol A: Preparation of -Hydroxybenzimidoyl Chloride
Note: If the chloride is not commercially available, it must be synthesized from the corresponding oxime. The N-Chlorosuccinimide (NCS) method is preferred over
Reagents:
-
Benzaldehyde oxime (1.0 equiv)[1]
- -Chlorosuccinimide (NCS) (1.1 equiv)
-
DMF (Dimethylformamide) (0.1 equiv - Catalyst)
-
DCM (Dichloromethane) (Solvent)
Step-by-Step Procedure:
-
Dissolution: Dissolve Benzaldehyde oxime (10 mmol) in DCM (50 mL) in a round-bottom flask.
-
Activation: Add DMF (1 mmol). Crucial: DMF acts as a catalyst to activate NCS.[2]
-
Chlorination: Add NCS (11 mmol) portion-wise over 15 minutes at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Self-Validation: Monitor by TLC.[2] The oxime spot (usually lower
) should disappear.
-
-
Workup: Wash the organic layer with water (
mL) to remove succinimide and DMF. Dry over and concentrate in vacuo. -
Result: The resulting oil or solid is
-hydroxybenzimidoyl chloride. Use immediately or store at -20°C (unstable over long periods).
Protocol B: Isoxazoline Synthesis (The Core Reaction)
Target: Synthesis of 3-phenyl-5-substituted-isoxazoline.
Reagents:
- -Hydroxybenzimidoyl chloride (1.0 equiv)
-
Terminal Alkene (e.g., Styrene or Allyl alcohol) (1.2 – 1.5 equiv)
-
Triethylamine (
) (1.2 equiv) -
DCM or Toluene (Solvent)
Critical Control Parameter: The concentration of free nitrile oxide must remain low relative to the alkene to favor cycloaddition over dimerization. Slow addition of the base is the key.
Step-by-Step Procedure:
-
Setup: In a dry flask under inert atmosphere (
), dissolve -hydroxybenzimidoyl chloride (1.0 mmol) and the Alkene (1.5 mmol) in anhydrous DCM (10 mL). -
Cooling: Cool the solution to 0°C.
-
Slow Addition (The "High Dilution" Effect):
-
Prepare a solution of Triethylamine (1.2 mmol) in DCM (5 mL).
-
Add the base solution dropwise via a syringe pump or addition funnel over 1 to 2 hours .
-
Why? This limits the instantaneous concentration of the nitrile oxide, forcing it to react with the abundant alkene rather than another nitrile oxide molecule.
-
-
Completion: Allow to warm to room temperature and stir for an additional 4–12 hours.
-
Validation (TLC):
-
Check for the disappearance of the chloride precursor.
-
Warning Sign: A new spot moving very fast (non-polar) often indicates Furoxan dimer. The isoxazoline is typically more polar than the dimer but less polar than the oxime.
-
-
Workup: Quench with water. Extract with DCM.[3] Wash with dilute HCl (to remove excess TEA) and then brine.
-
Purification: Silica gel column chromatography.
-
Eluent: Hexane/Ethyl Acetate (gradient, typically 9:1 to 4:1).
-
Optimization & Data Analysis
Solvent and Base Effects
The choice of base and solvent influences the reaction rate and the dimerization risk.
| Variable | Recommendation | Rationale |
| Base | Triethylamine ( | Standard organic base. Easy to remove. Requires slow addition. |
| Heterogeneous reaction. Naturally slow release of dipole (safer against dimerization). | ||
| Solvent | DCM | Good solubility for most organic substrates. Easy workup. |
| Toluene | Allows for higher temperatures if the alkene is unreactive (sterically hindered). | |
| Water/t-BuOH | "On-water" conditions can accelerate cycloadditions due to hydrophobic effects (Green Chemistry). |
Regioselectivity Rules
For terminal alkenes (
-
Electronic Effect: Electron-deficient alkenes (e.g., acrylates) react faster (LUMO_dipolarophile controlled).
-
Steric Effect: The oxygen of the dipole attacks the more substituted carbon in rare cases, but for terminal alkenes, the carbon of the dipole attacks the terminal carbon of the alkene.
Workflow Diagram
Figure 2: Operational workflow from raw materials to purified pharmacophore.
Applications in Drug Discovery
The isoxazoline scaffold is not merely a linker; it is a bioactive motif.[4]
-
Bioisostere: Replaces amide bonds to improve metabolic stability (half-life extension).
-
GABA Antagonists: The scaffold is central to the "laner" class of ectoparasiticides (e.g., Fluralaner, Afoxolaner) used in veterinary medicine.
-
Linker Chemistry: Used in PROTACs (Proteolysis Targeting Chimeras) to link ligands with rigid directionality.
Safety & Hazards
-
Nitrile Oxides: Potential skin sensitizers. Handle in a fume hood.
-
Explosion Hazard: While rare in solution, isolated nitrile oxides can be explosive. Always generate in situ.
-
NCS: Irritant. Avoid inhalation of dust.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][5][6][7][8][9] Past and Future. Angewandte Chemie International Edition.
-
Liu, K. C., et al. (1980). A particularly convenient preparation of benzohydroximinoyl chlorides (nitrile oxide precursors).[8] Journal of Organic Chemistry.[8]
-
Budhwan, R., et al. (2023).[5][7] Koser's Reagent Mediated Oxidation of Aldoximes: Synthesis of Isoxazolines by 1,3-Dipolar Cycloadditions.[5][7] Synthesis.[10][4][5][7][8][11][12][13][14]
-
Organic Chemistry Portal. Synthesis of Isoxazolines.
-
Mendelsohn, B. A., et al. (2009). Elimination of the Furoxan Side Reaction in Nitrile Oxide Cycloadditions. Organic Letters.[12]
Sources
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- 5. Koser's Reagent Mediated Oxidation of Aldoximes: Synthesis of Isoxazolines by 1,3-Dipolar Cycloadditions [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 10. download.e-bookshelf.de [download.e-bookshelf.de]
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- 14. air.unimi.it [air.unimi.it]
Application Note: High-Efficiency Synthesis of 2-Isoxazolines via N-Hydroxybenzimidoyl Chloride
Executive Summary
The isoxazoline scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antibiotics, anticancer agents, and analgesics.[1] This guide details the synthesis of 2-isoxazolines via the 1,3-dipolar cycloaddition of alkenes with nitrile oxides generated in situ from
Scientific Foundation & Mechanistic Insight[2]
The Dipole Generation
The reaction does not proceed through a direct interaction between the chloride and the alkene. Instead, a base (typically triethylamine) effects a 1,3-elimination of HCl from
The Concerted [3+2] Cycloaddition
The nitrile oxide undergoes a concerted, thermally allowed [3+2] cycloaddition with the alkene (dipolarophile) via a six-electron Hückel aromatic transition state.
-
Regioselectivity: For terminal alkenes, the reaction is highly regioselective, predominantly yielding the 5-substituted 2-isoxazoline . This is rationalized by Frontier Molecular Orbital (FMO) theory, where the dominant interaction is typically between the LUMO of the nitrile oxide and the HOMO of the alkene, or the HOMO of the nitrile oxide and the LUMO of electron-deficient alkenes. In both cases, the large coefficient on the oxygen of the dipole and the substituted carbon of the alkene directs formation of the C-O bond at the more substituted position and the C-C bond at the terminus.
The Dimerization Trap (Furoxan Formation)
A critical failure mode in this synthesis is the dimerization of the nitrile oxide to form furoxan (1,2,5-oxadiazole-2-oxide). This process is second-order with respect to the nitrile oxide concentration.
-
Expert Insight: To favor the cross-reaction (isoxazoline formation) over dimerization, the instantaneous concentration of the nitrile oxide must be kept low. This is achieved experimentally by the slow addition of the base to a mixture of the precursor and the alkene.
Reaction Pathway Visualization
Caption: Mechanistic pathway showing the competition between the desired cycloaddition and the parasitic dimerization (furoxan formation).[2][3]
Experimental Protocol
Standard Solution-Phase Protocol
Objective: Synthesis of 3-phenyl-5-substituted-2-isoxazoline. Scale: 1.0 mmol (adaptable).
Reagents & Materials
-
Precursor:
-Hydroxybenzimidoyl chloride (1.0 equiv, 155 mg) -
Dipolarophile: Styrene (or target alkene) (1.2 equiv)
-
Base: Triethylamine (
) (1.2 equiv) -
Solvent: Dichloromethane (DCM) (anhydrous, 10 mL)
-
Workup: Water, Brine,
, Ethyl Acetate/Hexanes for chromatography.
Step-by-Step Procedure
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solubilization: Charge the flask with
-hydroxybenzimidoyl chloride (1.0 equiv) and the alkene (1.2 equiv). Dissolve in anhydrous DCM (8 mL).-
Note: Using a slight excess of alkene ensures complete consumption of the unstable dipole.
-
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Reasoning: Lower temperature slows the dimerization rate more significantly than the cycloaddition rate in many cases, and allows for better control of the exotherm.
-
-
Controlled Addition (Critical Step): Dissolve
(1.2 equiv) in DCM (2 mL). Add this solution dropwise over 30–60 minutes using a syringe pump or addition funnel.-
Self-Validating Check: If the solution turns milky immediately and stays milky, salt formation (
) is occurring, confirming dehydrohalogenation. If the solution turns deep yellow/orange rapidly without precipitate, check for furoxan formation (dimerization).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (disappearance of the chloride precursor).
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash with water (2 x 15 mL) to remove triethylamine hydrochloride salts.
-
Wash with brine (15 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).
-
Note: Isoxazolines are generally stable on silica gel.
-
Optimization & Troubleshooting Guide
Solvent and Base Effects
The choice of solvent influences the reaction rate and the solubility of the triethylamine hydrochloride salt.
| Solvent | Polarity | Salt Solubility | Reaction Rate | Recommendation |
| DCM | Moderate | Low (Precipitates) | Fast | Standard Choice. Good solubility for organics. |
| Ether ( | Low | Very Low | Moderate | Good for easy filtration of salts. |
| DMF | High | High | Fast | Use for poorly soluble substrates; harder workup. |
| Ethanol | High | High | Slow | Avoid if ester exchange is possible. |
Troubleshooting Common Issues
| Observation | Diagnosis | Corrective Action |
| Low Yield / High Furoxan | Nitrile oxide concentration too high. | Increase dilution (use more solvent). Slow down base addition (e.g., over 2 hours). |
| No Reaction | Base is inactive or precursor degraded. | Ensure |
| Regioisomer Mixture | Internal alkene used. | Internal alkenes often give mixtures. Use steric bulk to direct regioselectivity or switch to terminal alkenes if possible. |
| Precipitate Clumping | Vigorous stirring is essential. Use a mechanical stirrer for scales >10g. |
References
-
Dimerization Mechanism
-
Pasinszki, T., et al. "Dimerisation of nitrile oxides: a quantum-chemical study."[4] Physical Chemistry Chemical Physics, 2008.
-
-
Mechanochemical Protocols (Green Alternatives)
-
Pérez-Venegas, M., et al. "Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions."[5] RSC Advances, 2015.
-
-
Regioselectivity & Applications
- Huisgen, R. "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 1963.
Sources
- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 2. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
N-Hydroxybenzimidoyl chloride reaction with alkynes
Application Note: Precision Synthesis of Isoxazoles via -Hydroxybenzimidoyl Chlorides
Strategic Overview & Chemistry
The isoxazole ring is a privileged structure in drug discovery, offering unique hydrogen-bonding capabilities and metabolic stability. While nitrile oxides are the necessary 1,3-dipoles for constructing these rings via [3+2] cycloaddition, they are often unstable and prone to dimerization (forming furoxans).
-Hydroxybenzimidoyl chloride1Key Advantages[2][3]
-
Stability: The chloride precursor is a stable solid, unlike the volatile/explosive isolated nitrile oxides.
-
Versatility: Compatible with both thermal (uncatalyzed) and metal-catalyzed (Cu-mediated) protocols.
-
Scalability: Suitable for milligram-to-gram scale synthesis in batch or flow chemistry.
Mechanistic Insight & Critical Control Points
Understanding the competition between the desired cycloaddition and the undesired dimerization is the key to high yields.
Reaction Pathway Diagram
The following diagram illustrates the generation of the dipole and the bifurcating pathways.
Figure 1: Mechanistic pathway showing the competition between cycloaddition and dimerization.
The "Concentration Game"
-
Path A (Cycloaddition): Second-order reaction (Rate
[Dipole][Alkyne]). -
Path B (Dimerization): Second-order reaction (Rate
[Dipole] ).
Expert Insight: To favor Path A, you must keep the instantaneous concentration of the Nitrile Oxide (Dipole) low relative to the Alkyne. This is achieved by slow addition of the base to a mixture of the Chloride and Alkyne. If you add the Chloride to the Base, you generate a high concentration of Dipole immediately, leading to massive dimerization (Furoxan formation).
Experimental Protocols
Protocol A: Standard Thermal Cycloaddition (General Purpose)
Best for: Robust synthesis of 3,5-disubstituted isoxazoles (major isomer) and 3,4-isomers (minor).
Reagents:
- -Hydroxybenzimidoyl chloride (1.0 equiv)[2]
-
Terminal Alkyne (1.1 – 1.2 equiv)
-
Triethylamine (Et
N) (1.2 equiv) -
Solvent: Dichloromethane (DCM) or Ethanol (EtOH)
Step-by-Step Procedure:
-
Preparation: Dissolve
-Hydroxybenzimidoyl chloride (1.0 mmol) and the Alkyne (1.1 mmol) in anhydrous DCM (5 mL) in a round-bottom flask. Stir at 0°C (ice bath). -
Controlled Activation: Dissolve Et
N (1.2 mmol) in DCM (2 mL). Load this solution into a syringe pump or addition funnel. -
Addition: Add the Et
N solution dropwise over 30–60 minutes to the stirring reaction mixture. Crucial: Slow addition prevents dimerization. -
Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–12 hours. Monitor by TLC (disappearance of chloride).
-
Workup: Quench with water (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Silica gel chromatography (typically Hexanes/Ethyl Acetate gradient).
Protocol B: Copper-Catalyzed Regioselective Synthesis (CuNOAC)
Best for: Exclusive formation of 3,5-disubstituted isoxazoles . Analogous to "Click" chemistry.
Reagents:
- -Hydroxybenzimidoyl chloride (1.0 equiv)[2]
-
Terminal Alkyne (1.0 equiv)
-
CuSO
H O (5 mol%)[3] -
Sodium Ascorbate (10 mol%)
-
Base: KHCO
or Et N (1.0 equiv) -
Solvent:
-BuOH/Water (1:1)
Step-by-Step Procedure:
-
Catalyst Prep: In a vial, dissolve CuSO
and Sodium Ascorbate in water. The solution should turn bright yellow/orange (active Cu(I)). -
Mixing: To a flask containing the Alkyne and Chloride in
-BuOH, add the aqueous catalyst mixture. -
Base Addition: Add the base (KHCO
solid or Et N solution) slowly. -
Reaction: Stir vigorously at room temperature for 2–8 hours.
-
Workup: Dilute with water/brine. Extract with Ethyl Acetate.[4] If copper residues persist (green/blue tint), wash with aqueous NH
Cl.
Data Summary & Troubleshooting
Regioselectivity Comparison
| Method | Major Product | Regioselectivity (3,5 : 3,[2][5]4) | Notes |
| Thermal | 3,5-isoxazole | ~3:1 to >10:1 | Driven by sterics; mixtures common with electronic-neutral alkynes. |
| Cu-Catalyzed | 3,5-isoxazole | >98:2 | Highly selective; accelerates reaction rate significantly. |
| Ru-Catalyzed | 3,4-isoxazole | Variable | Specialized catalysts (Cp*Ru) required; less common for nitrile oxides than azides. |
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Low Yield / Furoxan Formation | Base added too quickly. | Use a syringe pump for base addition. Ensure Alkyne is in excess (1.2–1.5 equiv). |
| Incomplete Conversion | "Dipole death" (decomposition). | Add a second portion of Chloride and Base (0.2 equiv) to push completion. |
| Green/Blue Product | Copper contamination (Protocol B). | Wash organic layer with 10% EDTA or aqueous NH |
| Safety Warning | Accumulation of Nitrile Oxide. | Never heat the reaction without the Alkyne present. Dry Nitrile Oxides can be explosive. |
Decision Tree for Protocol Selection
Figure 2: Workflow for selecting the optimal synthetic protocol.
References
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles.[5][6] The Journal of Organic Chemistry, 70(19), 7761–7764.
-
Himo, F., et al. (2005). Mechanism of the Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition. J. Am. Chem. Soc. 127, 210–216.
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11, 33265-33294.
-
BenchChem. Isoxazole Synthesis with N-Hydroxy-4-nitrobenzimidoyl Chloride - Technical Guide.
Sources
- 1. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 2. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 3. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
N-Hydroxybenzimidoyl chloride in agrochemical synthesis
Topic: N-Hydroxybenzimidoyl Chloride in Agrochemical Synthesis: A Guide to Isoxazoline Construction Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Engineers, and Agrochemical Researchers
Executive Summary
N-Hydroxybenzimidoyl chloride (also known as benzohydroximoyl chloride) is a critical electrophilic building block in modern agrochemical synthesis. Its primary utility lies in its role as a stable precursor to nitrile oxides , transient 1,3-dipoles that undergo [3+2] cycloaddition with alkenes to form isoxazolines .
This heterocyclic motif is the pharmacophore of the "laner" class of ectoparasiticides (e.g., Fluralaner, Afoxolaner), which have revolutionized veterinary medicine and crop protection by targeting GABA-gated chloride channels in arthropods with high selectivity. This guide details the mechanistic grounding, safety protocols, and optimized synthetic workflows for deploying N-hydroxybenzimidoyl chloride in library generation and process scale-up.
Scientific Foundation: The Nitrile Oxide Pathway
The utility of N-hydroxybenzimidoyl chloride rests on the Huisgen 1,3-Dipolar Cycloaddition . Unlike stable dipoles (e.g., azides), nitrile oxides are highly reactive and prone to dimerization (forming furoxans).[1][2] Therefore, they are generated in situ from the hydroximoyl chloride precursor via base-mediated dehydrohalogenation.
Mechanism of Action
-
Precursor Activation: The N-hydroxybenzimidoyl chloride is treated with a mild base.
-
1,3-Dipole Formation: Elimination of HCl yields the transient nitrile oxide (R-C≡N⁺-O⁻).
-
Cycloaddition: The nitrile oxide engages in a concerted [3+2] cycloaddition with a dipolarophile (typically a styrene derivative in agrochemical contexts).
-
Regioselectivity: The reaction is highly regioselective for 3,5-disubstituted isoxazolines due to steric and electronic control (LUMO of the dipole interacting with HOMO of the styrene).
Figure 1: Mechanistic pathway from aldoxime to isoxazoline via the hydroximoyl chloride intermediate.
Case Study: Synthesis of Fluralaner Analogs
Fluralaner (Bravecto™) represents the gold standard for this chemistry. The core isoxazoline ring is constructed by reacting a specialized N-hydroxybenzimidoyl chloride with a styrene containing a trifluoromethyl group.
Comparative Reagents for Precursor Synthesis
The conversion of the starting aldoxime to the N-hydroxybenzimidoyl chloride is the process-critical step.
| Method | Reagent | Solvent | Temp | Pros | Cons |
| Lab Scale (Recommended) | NCS (N-Chlorosuccinimide) | DMF or DMAc | 25–40°C | Safe, solid reagent, high yield, easy handling. | NCS is more expensive than Cl₂ gas. |
| Legacy/Industrial | Chlorine Gas (Cl₂) | CHCl₃ or CH₂Cl₂ | <10°C | Cheap, atom economical. | Highly toxic, requires specialized gas handling, corrosive. |
| Alternative | NaOCl (Bleach) | HCl/EtOH | 0°C | Cheap, aqueous waste stream. | Variable yields, pH control is difficult. |
Detailed Experimental Protocols
Protocol A: Preparation of N-Hydroxybenzimidoyl Chloride (NCS Method)
This protocol avoids the use of toxic chlorine gas, making it suitable for standard laboratory fume hoods.
Reagents:
-
Aryl aldoxime (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
DMF (Dimethylformamide) (5 mL per gram of oxime)
-
HCl (conc., catalytic, 0.1 mL)
Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Aryl aldoxime in DMF.
-
Initiate: Add a catalytic amount of concentrated HCl (or HCl in dioxane) to initiate the radical mechanism.
-
Addition: Add NCS portion-wise over 20 minutes. Note: The reaction is slightly exothermic. Monitor internal temperature and keep below 45°C using a water bath if necessary.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Note: The chloride product often runs slightly faster or co-elutes with the oxime; use stain to differentiate).
-
Quench: Pour the reaction mixture into 5 volumes of ice-water.
-
Isolation: The product usually precipitates as a white/off-white solid. Filter, wash copiously with water to remove succinimide and DMF, and dry under vacuum.
-
Validation: 1H NMR will show the disappearance of the aldoxime CH proton (typically ~8.0-8.5 ppm).
-
Protocol B: The [3+2] Cycloaddition (Isoxazoline Formation)
This step generates the nitrile oxide in situ to react with the styrene.
Reagents:
-
N-Hydroxybenzimidoyl chloride (from Protocol A) (1.0 equiv)
-
Styrene derivative (e.g., 1,3-dichloro-5-(1-(trifluoromethyl)vinyl)benzene) (1.1 equiv)
-
Base: KHCO3 (2.5 equiv) or Triethylamine (1.2 equiv)
-
Solvent: Isopropanol (IPA) or Toluene
Procedure:
-
Setup: Charge the styrene derivative and N-hydroxybenzimidoyl chloride into the reaction vessel with IPA.
-
Base Addition:
-
Solid Base Method (Preferred for purity): Add solid KHCO3. Heat the mixture to reflux (approx. 80°C) for 4–8 hours. The slow solubility of the inorganic base limits the concentration of nitrile oxide, reducing dimerization side-reactions.
-
Liquid Base Method: Cool to 0°C. Add Triethylamine dropwise over 1 hour, then warm to room temperature.
-
-
Workup:
-
Evaporate the solvent.
-
Redissolve in Ethyl Acetate and wash with water and brine.
-
Dry over Na2SO4 and concentrate.
-
-
Purification: Recrystallize from Heptane/Ethanol or purify via silica gel chromatography.
Workflow Visualization
The following diagram illustrates the specific workflow for synthesizing a Fluralaner-type isoxazoline core.
Figure 2: Step-by-step synthetic workflow for the construction of the isoxazoline pharmacophore.
Expert Tips & Troubleshooting
-
Dimerization Control: If you observe the formation of furoxan (the dimer of the nitrile oxide), the concentration of free nitrile oxide is too high.
-
Fix: Switch to a heterogeneous base (KHCO3 in Toluene/IPA) or slow down the addition of the soluble base (TEA).
-
-
Instability: N-Hydroxybenzimidoyl chlorides can degrade if stored in moist conditions (hydrolysis back to hydroxamic acids). Store in a desiccator at 4°C.
-
Styrene Reactivity: Electron-deficient styrenes (e.g., those with CF3 groups) react slower. Higher temperatures (reflux in Toluene) are often required.
Safety & Handling (SDS Summary)
-
Skin Sensitizer: N-Hydroxybenzimidoyl chloride is a potent skin sensitizer and irritant. Double-gloving (Nitrile) is mandatory.
-
Thermal Hazard: While more stable than the nitrile oxide, the chloride precursor can decompose exothermically. Do not heat the isolated solid above 100°C.
-
Acid/Base Reactivity: Contact with strong bases generates the unstable nitrile oxide immediately. Ensure quench vessels are prepared before starting the reaction.
References
-
Gurala, P., et al. (2023).[3] Process for the preparation of isoxazoline compounds (Fluralaner/Afoxolaner).[1][3][4] World Intellectual Property Organization. Patent WO2023012821A1.[3] Link
-
Huisgen, R. (1963).[2] 1,3-Dipolar Cycloadditions.[2][5][6][7][8] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link
-
Jeong, I. H., et al. (2019). Synthesis of Isoxazoline Derivatives via 1,3-Dipolar Cycloaddition.[2][5][8][9] Journal of Pesticide Science. (General reference for isoxazoline agrochemicals).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11237303, N-Hydroxybenzimidoyl chloride.Link[10]
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Chloro-N-hydroxybenzimidoyl chloride.Link
Sources
- 1. Electrochemical Synthesis of Isoxazolines: Method and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20210022344A1 - Process for the preparation of isoxazoline compounds - Google Patents [patents.google.com]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. acints.com [acints.com]
- 8. mdpi.com [mdpi.com]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 10. N-Hydroxybenzimidoyl Chloride|CAS 698-16-8 [benchchem.com]
Application Notes and Protocols: Polymer Synthesis Using N-Hydroxybenzimidoyl Chloride as a Monomer
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Unlocking New Polymer Architectures with N-Hydroxybenzimidoyl Chloride
The quest for novel polymers with tailored properties is a cornerstone of materials science and drug development. N-Hydroxybenzimidoyl chloride, a versatile chemical entity, presents intriguing possibilities as a monomer for polymer synthesis. Its unique bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive imidoyl chloride, opens avenues for novel polymerization strategies. This document provides a comprehensive guide to the prospective use of N-Hydroxybenzimidoyl chloride in polymer synthesis, detailing theoretical frameworks, potential reaction pathways, and detailed experimental protocols. While the direct use of this monomer in polymerization is not yet widely documented, this application note serves as a foundational guide for researchers looking to explore its potential. We will delve into two primary hypothetical polymerization routes: self-polycondensation to form poly(benzimidoyl ethers) and 1,3-dipolar cycloaddition polymerization via in-situ nitrile oxide formation.
I. Mechanistic Insights: The Dual Reactivity of N-Hydroxybenzimidoyl Chloride
N-Hydroxybenzimidoyl chloride's potential as a monomer stems from its two reactive sites, allowing it to act as an A-B type monomer for step-growth polymerization.[1] This dual reactivity allows for at least two distinct polymerization pathways.
A. Polycondensation via Ether Linkage Formation
The presence of a hydroxyl group and a chlorine atom on the same molecule suggests the possibility of a self-polycondensation reaction. In this scenario, the hydroxyl group of one monomer molecule would act as a nucleophile, attacking the electrophilic carbon of the imidoyl chloride group on another monomer. This reaction would result in the formation of an ether linkage and the elimination of hydrogen chloride (HCl), a classic condensation polymerization mechanism.[2] The resulting polymer would be a poly(benzimidoyl ether), a novel polymer class with potentially unique thermal and mechanical properties.
B. 1,3-Dipolar Cycloaddition Polymerization via Nitrile Oxide Intermediate
N-hydroxybenzimidoyl chlorides are well-established precursors for nitrile oxides, which are highly reactive 1,3-dipoles.[3][4] Treatment of N-hydroxybenzimidoyl chloride with a base can induce the elimination of HCl to form a nitrile oxide in situ.[3][5] If a bisfunctional N-hydroxybenzimidoyl chloride is used, a dinitrile oxide can be generated. This dinitrile oxide can then undergo a 1,3-dipolar cycloaddition reaction with a suitable difunctional dipolarophile (e.g., a dialkyne or a dialkene) to form a polymer.[6][7][8] This approach allows for the synthesis of polymers with heterocyclic repeating units, which can impart specific functionalities and properties.
II. Experimental Protocols
The following protocols are proposed as starting points for the investigation of N-Hydroxybenzimidoyl chloride in polymer synthesis. Researchers should adapt and optimize these procedures based on their specific experimental goals and available resources.
Protocol 1: Synthesis of N-Hydroxybenzimidoyl Chloride Monomer
Objective: To synthesize the N-Hydroxybenzimidoyl chloride monomer from benzaldehyde oxime. This protocol is adapted from established procedures for the synthesis of hydroximoyl chlorides.[9]
Materials:
-
Benzaldehyde oxime
-
Chloroform (anhydrous)
-
Chlorine gas
-
Petroleum ether
-
Round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Cooling bath (ice-salt or cryocooler)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve benzaldehyde oxime in anhydrous chloroform in a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube.
-
Cool the solution to -2 °C using a cooling bath.
-
Slowly bubble dry chlorine gas through the stirred solution, maintaining the temperature below -2 °C. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the dissolved chlorine by bubbling nitrogen gas through the solution or by applying a vacuum for a short period.
-
Remove the chloroform solvent under reduced pressure using a rotary evaporator at a bath temperature not exceeding 40 °C.
-
Dissolve the resulting crude residue in a minimal amount of petroleum ether.
-
Cool the solution to induce crystallization of the N-Hydroxybenzimidoyl chloride.
-
Collect the crystals by filtration, wash with cold petroleum ether, and dry under vacuum.
-
Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 2: Self-Polycondensation of N-Hydroxybenzimidoyl Chloride
Objective: To synthesize poly(benzimidoyl ether) via a step-growth polycondensation reaction.
Materials:
-
N-Hydroxybenzimidoyl chloride
-
Anhydrous, high-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP), diphenyl ether)
-
Acid scavenger (e.g., anhydrous potassium carbonate, triethylamine)
-
Inert gas (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Reaction vessel with a mechanical stirrer, condenser, and gas inlet/outlet
-
Precipitating solvent (e.g., methanol, ethanol)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Set up a reaction vessel under an inert atmosphere.
-
Add the N-Hydroxybenzimidoyl chloride monomer and the acid scavenger to the reaction vessel.
-
Add the anhydrous solvent and begin stirring to dissolve the reactants.
-
Slowly heat the reaction mixture to a temperature sufficient to initiate the condensation reaction (e.g., 150-180 °C), while monitoring for the evolution of HCl (if an acid scavenger is not used in stoichiometric amounts).
-
Maintain the reaction at this temperature for several hours (e.g., 12-24 hours) to allow for sufficient polymer chain growth. The viscosity of the solution should increase as the polymerization progresses.
-
After the desired reaction time, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred, non-solvent such as methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and other impurities.
-
Dry the polymer in a vacuum oven at a moderate temperature.
-
Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of ether linkages, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis.
Protocol 3: 1,3-Dipolar Cycloaddition Polymerization
Objective: To synthesize a polymer via the 1,3-dipolar cycloaddition of a dinitrile oxide (generated in situ) with a dialkyne comonomer.
Materials:
-
A bis(N-hydroxybenzimidoyl chloride) monomer (e.g., terephthalohydroximoyl dichloride)
-
A dialkyne comonomer (e.g., 1,4-diethynylbenzene)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane)
-
Organic base (e.g., triethylamine)
-
Inert gas atmosphere
-
Reaction vessel with a magnetic stirrer and dropping funnel
-
Precipitating solvent (e.g., methanol, hexane)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the bis(N-hydroxybenzimidoyl chloride) and the dialkyne comonomer in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of triethylamine in the same anhydrous solvent to the reaction mixture via a dropping funnel. The base will generate the dinitrile oxide in situ.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the progress of the polymerization by observing the increase in viscosity of the solution.
-
Once the polymerization is complete, precipitate the polymer by pouring the reaction mixture into a vigorously stirred non-solvent.
-
Collect the polymer by filtration and wash it thoroughly with the non-solvent.
-
Dry the polymer under vacuum.
-
Characterize the polymer using GPC, FTIR (to identify the isoxazole ring formation), and NMR.
III. Data Presentation and Visualization
Table 1: Hypothetical Polymer Properties
| Polymerization Method | Expected Polymer Structure | Predicted Molecular Weight (Mn) | Predicted Polydispersity Index (PDI) | Potential Applications |
| Self-Polycondensation | Poly(benzimidoyl ether) | 10,000 - 30,000 g/mol | 1.8 - 2.5 | High-performance thermoplastics, engineering plastics |
| 1,3-Dipolar Cycloaddition | Poly(phenylene isoxazole) | 15,000 - 50,000 g/mol | 1.5 - 2.2 | Specialty polymers for electronics, stimuli-responsive materials |
Diagrams of Proposed Mechanisms and Workflows
Caption: Proposed mechanism for the self-polycondensation of N-Hydroxybenzimidoyl chloride.
Caption: Experimental workflow for 1,3-dipolar cycloaddition polymerization.
IV. Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous in-process monitoring and comprehensive final product characterization.
-
Reaction Monitoring: Following the progress of the polymerization by tracking the increase in viscosity provides a real-time qualitative measure of chain growth. For more quantitative analysis, aliquots can be taken at different time points (if feasible) and analyzed by GPC to monitor the increase in molecular weight.
-
Spectroscopic Confirmation: FTIR and NMR spectroscopy are essential for confirming the formation of the desired polymer structure. In the case of polycondensation, the appearance of a characteristic ether linkage peak in the FTIR spectrum and the disappearance of the hydroxyl proton in the NMR spectrum would validate the reaction. For the cycloaddition polymerization, the formation of the isoxazole ring can be confirmed by characteristic signals in both FTIR and NMR spectra.
-
Molecular Weight Analysis: GPC is the definitive technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polymer. Achieving a high molecular weight with a controlled PDI is a key indicator of a successful polymerization.
V. Conclusion and Future Outlook
N-Hydroxybenzimidoyl chloride holds significant, albeit largely unexplored, potential as a monomer for the synthesis of novel polymers. The proposed polycondensation and 1,3-dipolar cycloaddition pathways offer exciting opportunities for creating new materials with unique properties. The detailed protocols and validation strategies provided in this application note are intended to serve as a robust starting point for researchers venturing into this new area of polymer chemistry. Future work should focus on optimizing the reaction conditions to achieve high molecular weight polymers, exploring a wider range of comonomers for the cycloaddition polymerization, and thoroughly characterizing the thermal, mechanical, and chemical properties of the resulting polymers. The insights gained from such studies could pave the way for the development of new high-performance materials for a variety of applications, from advanced engineering plastics to novel biomaterials.
References
-
ChemBK. (2024, April 10). (Z)-N-hydroxybenzimidoyl chloride. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Polycondensation – Knowledge and References. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 28). 30.4: Step-Growth Polymers. Retrieved from [Link]
-
Wikipedia. (n.d.). Step-growth polymerization. Retrieved from [Link]
-
Dongguk University. (2008). Synthesis and properties of poly(aryl ether benzimidazole) copolymers for high-temperature fuel cell membranes. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxide to Thiocyanates: An Efficient and Eco-Friendly Synthesis of N-Aryl-2-((3-aryl-1,2,4-oxadiazol-5-yl)thio)acetamides. Retrieved from [Link]
-
YouTube. (2024, April 29). Step-Growth Polymerization. Retrieved from [Link]
- Google Patents. (n.d.). EP0903338A2 - Synthesis of stable nitrile oxide compounds.
-
ResearchGate. (n.d.). New AB type monomers from lignocellulosic biomass. Retrieved from [Link]
-
MDPI. (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Retrieved from [Link]
-
TU-Darmstadt Chemie. (n.d.). Polymer Synthesis and Characterization – Zentel Group. Retrieved from [Link]
-
SlideShare. (n.d.). STEP-GROWTH (CONDENSATION) POLYMERIZATION. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Facile Synthesis of Polyglycidyl Ethers from Polyols and Epichlorohydrin. Retrieved from [Link]
-
PubMed Central. (n.d.). Aβ Monomers Transiently Sample Oligomer and Fibril-like Configurations: Ensemble Characterization Using a Combined MD/NMR Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,3-Dipolar cycloaddition of nitrile oxides. II. Reactions with o-quinoid structures. Retrieved from [Link]
-
Nature. (2024, November 14). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Retrieved from [Link]
-
ChemTube3D. (n.d.). Nitrile Oxide Synthesis Via Oxime. Retrieved from [Link]
-
LearnChemE. (2024, April 29). Step-Growth Polymerization. Retrieved from [Link]
-
Chem-Station. (2014, February 21). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 28). 30.4: Step-Growth Polymers. Retrieved from [Link]
-
Scholarship at UWindsor. (n.d.). Synthesizing Multifunctional Benzimidazole-Based Self-Immolative Polymers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, February 10). Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation. Retrieved from [Link]
-
PubMed. (n.d.). Nitrile Oxide-Norbornene Cycloaddition as a Bioorthogonal Crosslinking Reaction for the Preparation of Hydrogels. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymerization of N-acryloylsemicarbazide: A Facile and Versatile Strategy to Tailor-Make Highly Stiff and Tough Hydrogels. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chirality-controlled polymerization-induced self-assembly. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. chemtube3d.com [chemtube3d.com]
- 5. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 9. chembk.com [chembk.com]
Application Note: Controlled In Situ Generation of Nitrile Oxides from N-Hydroxybenzimidoyl Chloride
Executive Summary
The synthesis of isoxazoles and isoxazolines via 1,3-dipolar cycloaddition is a cornerstone reaction in medicinal chemistry, particularly for constructing bioisosteres of amide bonds. This guide details the protocol for generating nitrile oxides in situ from
Unlike stable reagents, nitrile oxides are transient species. Their high reactivity leads to a critical competition between the desired cycloaddition (formation of isoxazoles) and the parasitic dimerization (formation of furoxans). This protocol focuses on kinetic control strategies —specifically the "Slow Addition" technique—to maximize cross-coupling efficiency and suppress dimerization.
Mechanistic Foundation
The transformation relies on the base-mediated dehydrohalogenation of the imidoyl chloride precursor.
The Reaction Pathway[1]
-
Elimination: A base (typically Triethylamine) abstracts the hydroxyl proton, facilitating the expulsion of the chloride ion.
-
Intermediate: This generates the Nitrile Oxide (
), a linear 1,3-dipole. -
Cycloaddition: The dipole reacts with a dipolarophile (alkene or alkyne) in a concerted [3+2] manner.
The Dimerization Trap (Critical Failure Mode)
If the concentration of the nitrile oxide becomes too high, or if the dipolarophile is unreactive, the nitrile oxide molecules react with themselves. This second-order reaction yields 1,2,5-oxadiazole-2-oxides (Furoxans) .
Key Insight: The rate of dimerization is proportional to
Mechanistic Visualization
Caption: Kinetic competition between the desired [3+2] cycloaddition and the parasitic dimerization pathway.
Experimental Strategy & Optimization
Solvent and Base Selection
The choice of solvent affects the solubility of the imidoyl chloride and the stability of the dipole.
| Parameter | Recommended Reagents | Notes |
| Solvent (Non-polar) | Dichloromethane (DCM), Toluene | Preferred. Solubilizes organic substrates; easy workup. |
| Solvent (Polar) | DMF, THF | Use if substrates are polar. DMF accelerates reaction but complicates workup. |
| Base (Organic) | Triethylamine (Et | Standard. Homogeneous reaction. |
| Base (Inorganic) | NaHCO | Use in biphasic systems (EtOAc/Water) for "Green" protocols. Slower reaction. |
| Temperature | 0°C | Start cold to control the exotherm and addition rate. |
Detailed Protocols
Protocol A: The "Slow Addition" Method (Gold Standard)
Best for: Valuable dipolarophiles, slow-reacting substrates, or when dimerization is observed.
Reagents:
- -Hydroxybenzimidoyl chloride (1.0 equiv)
-
Dipolarophile (Alkyne/Alkene) (1.2 – 5.0 equiv)
-
Triethylamine (Et
N) (1.1 equiv) -
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Preparation of Solution A: In a round-bottom flask equipped with a stir bar, dissolve the Dipolarophile (1.2 equiv) and
-Hydroxybenzimidoyl chloride (1.0 equiv) in anhydrous DCM (0.1 M concentration relative to chloride). -
Temperature Control: Cool Solution A to 0°C using an ice bath.
-
Preparation of Solution B: Dissolve Triethylamine (1.1 equiv) in a separate volume of DCM (equal to 1/4th the volume used in Solution A).
-
Controlled Addition: Using a syringe pump or a pressure-equalizing dropping funnel, add Solution B to Solution A dropwise over 2–4 hours .
-
Note: The solution may turn cloudy as Et
N·HCl salts precipitate.
-
-
Completion: Allow the mixture to warm to Room Temperature (RT) and stir for an additional 2–12 hours. Monitor by TLC (look for disappearance of the chloride).
-
Workup:
-
Dilute with DCM.
-
Wash with water (
) to remove amine salts. -
Wash with brine (
). -
Dry over MgSO
, filter, and concentrate.
-
-
Purification: Silica gel chromatography. (Isoxazoles are typically less polar than the corresponding furoxan dimers).
Protocol B: The "One-Pot" Batch Method
Best for: Highly reactive dipolarophiles (e.g., strained alkynes, enamines) or initial screening.
Procedure:
-
Dissolve
-Hydroxybenzimidoyl chloride (1.0 equiv) in DCM. -
Add Dipolarophile (2.0 equiv).
-
Add Triethylamine (1.2 equiv) in one portion at 0°C.
-
Stir at RT for 4 hours.
-
Risk: High risk of furoxan formation if the dipolarophile is not sufficiently reactive.
Decision Logic & Troubleshooting
Use this decision tree to select the correct protocol and troubleshoot low yields.
Caption: Decision matrix for protocol selection and troubleshooting based on dipolarophile reactivity and observed side products.
Safety and Handling (SDS Summary)
-
N-Hydroxybenzimidoyl Chloride:
-
Hazard: Skin corrosive (Category 1B), Serious Eye Damage.
-
Handling: Handle only in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Moisture sensitive. Store under inert gas at 2–8°C. Hydrolysis yields the corresponding hydroxamic acid.
-
-
Nitrile Oxides (Intermediate):
-
Hazard: Potentially explosive if isolated in neat form. Do not concentrate reaction mixtures containing significant amounts of unreacted nitrile oxide.
-
-
Furoxans (Side Product):
-
Hazard: High-nitrogen energetic compounds. While generally stable on a small scale, they can be shock-sensitive.
-
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][5][6][7][8] Past and Future. Angewandte Chemie International Edition. Link
-
Mendel, D. et al. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study.[9][10] Journal of the American Chemical Society.[9][10] Link
-
Lohse, A. et al. (2011). Access to 18F-labelled isoxazoles by Ruthenium-promoted 1,3-dipolar cycloaddition.[2] Helmholtz-Zentrum Dresden-Rossendorf (HZDR). Link
-
Navarro, A. et al. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions.[11][2][4][6][7][8][12] ResearchGate.[13][10] Link
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Benzyloxybenzoyl chloride (Analogous Handling).Link
Sources
- 1. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors | MDPI [mdpi.com]
- 2. hzdr.de [hzdr.de]
- 3. acints.com [acints.com]
- 4. mdpi.com [mdpi.com]
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- 6. researchgate.net [researchgate.net]
- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 8. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Advanced Application Note: Stereoselective Synthesis Using N-Hydroxybenzimidoyl Chloride
Executive Summary
This guide details the application of
While
mechanistic Foundation
The Dipole Generation
The reaction initiates with the in situ dehydrohalogenation of
The [3+2] Cycloaddition
The cycloaddition proceeds via a concerted, thermally allowed
-
Regioselectivity: Governed by Frontier Molecular Orbital (FMO) interactions.[1] The dominant interaction is typically between the HOMO of the dipole (nitrile oxide) and the LUMO of the dipolarophile (electron-deficient alkene), favoring the formation of 3,5-disubstituted isoxazolines .
-
Stereoselectivity: The reaction is stereospecific regarding the alkene geometry (retention of configuration). However, facial selectivity (enantioselectivity) requires an external chiral influence.
Pathway Visualization
The following diagram illustrates the generation of the dipole and the bifurcation between productive cycloaddition and parasitic dimerization.
Figure 1: Reaction pathway for nitrile oxide generation and trapping. High concentrations of dipole without trapping agent lead to furoxan formation.
Application Protocols
Protocol A: Catalytic Asymmetric Synthesis (Lewis Acid Mediated)
Objective: Synthesis of chiral isoxazolines with high enantiomeric excess (ee) using a chiral Nickel(II) complex. Mechanism: The chiral Lewis acid coordinates to the dipolarophile (typically an acryloyl oxazolidinone), lowering its LUMO energy and shielding one face of the alkene.
Materials
-
Precursor:
-Hydroxybenzimidoyl chloride (1.0 equiv). -
Dipolarophile: 3-Crotonoyl-5,5-dimethyl-2-oxazolidinone (1.0 equiv).
-
Base: Molecular Sieves (4Å) (to act as a proton scavenger/slow release base or used in conjunction with a mild base). Note: Standard bases can poison Lewis acids; specialized conditions often use slow addition or specific base/acid buffers.
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Workflow
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve the (R,R)-BINIM ligand and Ni(ClO
) 6H O in DCM. Stir for 1 hour to form the active complex. -
Substrate Addition: Add the dipolarophile (oxazolidinone derivative) to the catalyst solution. Stir for 30 minutes to ensure coordination.
-
Dipole Generation (Slow Addition):
-
Cool the reaction mixture to -20°C.
-
Dissolve
-hydroxybenzimidoyl chloride in a separate syringe. -
Critical Step: Add the precursor solution very slowly (over 4–6 hours) via syringe pump. Simultaneously, add a solution of a bulky base (e.g., 2,6-di-tert-butylpyridine) or rely on solid phase scavengers (MS 4Å) if the protocol supports it, to generate the nitrile oxide at a rate slower than the cycloaddition rate.
-
-
Workup: Filter through a pad of celite to remove molecular sieves/catalyst. Wash with saturated NH
Cl. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Expected Results:
-
Yield: 80–95%
-
Regioselectivity: >95:5 (3,5-disubstituted)
-
Enantioselectivity: 90–96% ee (depending on ligand sterics).
Protocol B: Substrate-Controlled Diastereoselectivity
Objective: Synthesis of single diastereomers using chiral allylic alcohols (Kanemasa's approach). Mechanism: The hydroxyl group of the allylic alcohol directs the incoming nitrile oxide via hydrogen bonding, favoring the syn or anti product based on 1,3-allylic strain.
Experimental Data Summary
| Parameter | Condition A (Standard) | Condition B (Mg(II) Additive) |
| Solvent | DCM | DCM |
| Additive | None | MgBr |
| Temperature | 0°C | -78°C |
| Selectivity (syn:anti) | 60:40 | 95:5 |
| Yield | 85% | 91% |
Protocol
-
Dissolve the chiral allylic alcohol (1.0 equiv) in DCM.
-
Add MgBr
OEt (1.5 equiv) and stir for 30 mins at RT to form the chelate. -
Cool to -78°C.
-
Add
-hydroxybenzimidoyl chloride (1.2 equiv). -
Add Et
N (1.5 equiv) dropwise over 1 hour. -
Allow to warm to 0°C slowly overnight.
Troubleshooting & Optimization Logic
The success of this reaction hinges on the Rate of Generation (
-
Problem: Low Yield / Furoxan Formation.
-
Cause:
. The nitrile oxide builds up and dimerizes.[4] -
Solution: Use a syringe pump for the base or the precursor. Keep steady-state concentration of nitrile oxide low.
-
-
Problem: Poor Stereoselectivity.
Optimization Decision Tree
Figure 2: Troubleshooting logic for optimizing yield and stereocontrol.
References
-
Kanemasa, S., et al. (1998). "Diastereoselective Cycloaddition of Nitrile Oxides to Allylic Alcohols." Journal of the American Chemical Society. Link (Representative citation for substrate control).
-
Suga, H., et al. (2009). "Asymmetric 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides Catalyzed by Chiral Binaphthyldiimine-Ni(II) Complexes." Journal of Organic Chemistry. Link
-
Carreira, E. M., et al. (2001). "Nitrile Oxide Cycloadditions in the Synthesis of Epothilones." Angewandte Chemie International Edition. Link
-
BenchChem Technical Support. (2025). "Isoxazole Synthesis with N-Hydroxy-4-nitrobenzimidoyl Chloride: Troubleshooting Guide." BenchChem Application Notes. Link
-
Huisgen, R. (1963).[6] "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. figshare.com [figshare.com]
- 3. Asymmetric 1,3-dipolar cycloaddition reactions of nitrile oxides catalyzed by chiral binaphthyldiimine-Ni(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Reactivity of N-Hydroxybenzimidoyl Chloride
Welcome to the technical support center for N-Hydroxybenzimidoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. Here, we move beyond standard protocols to address the nuances of N-Hydroxybenzimidoyl Chloride chemistry, with a focus on troubleshooting common side reactions and optimizing experimental outcomes. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of your chemical systems.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of N-Hydroxybenzimidoyl Chloride, particularly in the context of generating nitrile oxide intermediates for 1,3-dipolar cycloaddition reactions.
Issue 1: Low or No Yield of the Desired Isoxazole/Isoxazoline Product
Potential Causes and Solutions
Low or non-existent yields of your target cycloaddition product can be attributed to several factors, primarily related to the stability of the N-Hydroxybenzimidoyl Chloride starting material and the reactivity of the in-situ generated nitrile oxide.
Troubleshooting Workflow:
Troubleshooting Decision Tree for Low Cycloadduct Yield.
1. Hydrolysis of N-Hydroxybenzimidoyl Chloride:
-
Causality: N-Hydroxybenzimidoyl chlorides are highly susceptible to hydrolysis, especially in the presence of moisture. This reaction converts the starting material into the corresponding benzohydroxamic acid, rendering it inactive for nitrile oxide formation.
-
Preventative Protocol:
-
Glassware: Thoroughly flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and allow to cool in a desiccator over a strong drying agent (e.g., P₂O₅).
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves (3Å or 4Å, activated).
-
Reagents: Ensure all other reagents, including the base and the dipolarophile, are anhydrous.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon) using standard Schlenk line techniques.
-
2. Nitrile Oxide Dimerization to Furoxan (1,2,5-oxadiazole-2-oxide):
-
Causality: In the absence of a reactive dipolarophile, or when the rate of nitrile oxide generation exceeds the rate of cycloaddition, nitrile oxides can dimerize to form furoxans. This is a common side reaction that consumes the reactive intermediate.
-
Mitigation Strategy: The key is to maintain a low concentration of the nitrile oxide in the reaction mixture at any given time.
-
Slow Addition of Base: Instead of adding the base (e.g., triethylamine) all at once, add it slowly via a syringe pump over an extended period. This ensures that the nitrile oxide is generated gradually and can be trapped by the dipolarophile before it has a chance to dimerize.
-
Temperature Control: Perform the reaction at the lowest temperature that still allows for a reasonable rate of cycloaddition. For many systems, this is between 0 °C and room temperature.
-
3. Inefficient Trapping of the Nitrile Oxide:
-
Causality: If the dipolarophile is unreactive or present in a low concentration, the nitrile oxide may decompose or dimerize before the cycloaddition can occur.
-
Optimization:
-
Dipolarophile Stoichiometry: Increase the equivalents of the dipolarophile (e.g., from 1.1 eq to 1.5 or 2.0 eq) to favor the bimolecular cycloaddition over the dimerization pathway.
-
Catalysis: For less reactive dipolarophiles, consider the use of a catalyst. For example, certain copper(I) and ruthenium(II) complexes have been shown to catalyze 1,3-dipolar cycloadditions of nitrile oxides.
-
Issue 2: Formation of Significant Amounts of a White Crystalline Solid, Insoluble in Common Solvents
Identification: This is often the furoxan dimer.
Confirmation: The furoxan dimer can be characterized by its melting point and spectroscopic data. A proton NMR will show the absence of the desired cycloadduct signals and the presence of aromatic protons corresponding to the dimer. Mass spectrometry will show a molecular ion corresponding to twice the molecular weight of the nitrile oxide.
Root Cause Analysis and Corrective Actions:
As detailed in "Issue 1, Point 2," furoxan formation is a direct consequence of nitrile oxide self-condensation. The troubleshooting steps are the same:
-
Primary Solution: Employ slow addition of the base to keep the instantaneous concentration of the nitrile oxide low.
-
Secondary Solution: Ensure the dipolarophile is present in sufficient excess and is reactive enough to trap the nitrile oxide as it is formed.
-
Tertiary Solution: Optimize the reaction temperature. Lower temperatures generally disfavor the dimerization reaction.
Purification Strategy:
If furoxan formation is unavoidable, it can often be removed from the desired product by recrystallization, as furoxans are often highly crystalline and may have different solubility profiles than the desired cycloadduct.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle N-Hydroxybenzimidoyl Chloride?
A1: N-Hydroxybenzimidoyl Chloride is sensitive to moisture and should be stored in a tightly sealed container in a desiccator, preferably in a refrigerator (2-8 °C) to minimize decomposition. When handling the reagent, it is crucial to work under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) and to use dry syringes and needles for transfers.
Q2: What is the mechanism of nitrile oxide formation from N-Hydroxybenzimidoyl Chloride?
A2: The formation of a nitrile oxide from N-Hydroxybenzimidoyl Chloride is a dehydrohalogenation reaction. A base, typically a non-nucleophilic amine like triethylamine, deprotonates the hydroxyl group of the N-Hydroxybenzimidoyl Chloride. This is followed by the elimination of a chloride ion to yield the highly reactive nitrile oxide intermediate.
Mechanism of Nitrile Oxide Formation.
Q3: What are the key differences in reactivity between N-Hydroxybenzimidoyl Chloride and other acyl chlorides?
A3: While both are reactive acylating agents, the presence of the N-hydroxy group in N-Hydroxybenzimidoyl Chloride imparts unique reactivity. This group allows for the formation of nitrile oxides, which is not possible with standard benzoyl chlorides. This makes N-Hydroxybenzimidoyl Chloride a valuable precursor for the synthesis of five-membered heterocycles like isoxazoles and isoxazolines via 1,3-dipolar cycloaddition reactions.
Q4: Can I use a stronger base, like an alkoxide, to generate the nitrile oxide?
A4: While stronger bases can deprotonate the N-Hydroxybenzimidoyl Chloride, they are often nucleophilic and can lead to unwanted side reactions, such as substitution at the imidoyl chloride carbon. Non-nucleophilic organic bases like triethylamine or diisopropylethylamine are generally preferred to minimize these side reactions.
Experimental Protocols
Protocol 1: In-situ Generation of Benzonitrile Oxide and Cycloaddition with Styrene (Minimized Dimerization)
This protocol is designed to minimize the formation of the furoxan dimer by the slow addition of the base.
-
Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-Hydroxybenzimidoyl Chloride (1.0 eq) and styrene (1.2 eq).
-
Solvent: Add anhydrous dichloromethane (DCM) via a dry syringe to dissolve the reagents.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: In a separate dry flask, prepare a solution of triethylamine (1.1 eq) in anhydrous DCM. Draw this solution into a syringe and place it on a syringe pump.
-
Reaction: Add the triethylamine solution to the reaction mixture dropwise via the syringe pump over a period of 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary
| Condition | Base Addition | Temperature | Typical Yield of Cycloadduct | Furoxan Byproduct |
| Standard | All at once | Room Temp. | 20-40% | 50-70% |
| Optimized | Slow (4h) | 0 °C | 70-90% | <10% |
Table 1: Comparison of Reaction Conditions for the Cycloaddition of Benzonitrile Oxide with Styrene.
References
-
MDPI. (2021). Recent Advances in Nitrile Oxide Cycloadditions. Synthesis of Isoxazolines. Retrieved February 2, 2026, from [Link]
-
MDPI. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (2023). Recent progress in synthesis and application of furoxan. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (2021). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (2012). The Chemistry of Nitroxyl-Releasing Compounds. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved February 2, 2026, from [Link]
-
ACS Publications. (2022). Radical C(sp3)–H Heck-type Reaction of N-Alkoxybenzimidoyl Chlorides with Styrenes to Construct Alkenols. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2021). 1,3‐dipolar cycloaddition reaction of N‐phenylbenzenehydrazonoyl.... Retrieved February 2, 2026, from [Link]
-
Organic Syntheses. (2025). Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (2013). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Retrieved February 2, 2026, from [Link]
-
ChemBK. (2024). (Z)-N-hydroxybenzimidoyl chloride. Retrieved February 2, 2026, from [Link]
-
ChemTube3D. (n.d.). Nitrile Oxide Synthesis Via Oxime. Retrieved February 2, 2026, from [Link]
Technical Support Center: Preventing Furoxan Formation in Nitrile Oxide Cycloadditions
Topic: Optimization of N-Hydroxybenzimidoyl Chloride Dehydrohalogenation Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Troubleshooting Guide & Protocol Standardization
Core Directive & Executive Summary
The Problem: The conversion of N-hydroxybenzimidoyl chloride (hydroximoyl chloride) to a nitrile oxide is a prerequisite for 1,3-dipolar cycloadditions to synthesize isoxazoles. However, nitrile oxides are unstable high-energy dipoles. If their steady-state concentration rises too high, they undergo a rapid, bimolecular dimerization to form furoxan (1,2,5-oxadiazole-2-oxide) .
The Solution:
Preventing furoxan formation is a kinetic challenge, not a thermodynamic one. You must enforce a reaction environment where the rate of cycloaddition (
Troubleshooting & FAQs
Q1: Why is furoxan forming even though I am adding the base dropwise?
Diagnosis: "Manual dropwise" addition is often insufficient.
Technical Insight: Even with manual dropwise addition, local concentrations of base at the point of entry can cause a "burst" generation of nitrile oxide. Since dimerization is second-order with respect to the nitrile oxide (
-
Switch to Syringe Pump Addition: Automate the addition of the base (e.g., Triethylamine) over 4–8 hours.
-
High Dilution: Increase the solvent volume. Dilution linearly reduces the cycloaddition rate but quadratically reduces the dimerization rate, favoring the former.
-
Agitation: Ensure vigorous stirring (>800 RPM) to instantly dissipate the base upon entry.
Q2: My dipolarophile is valuable/unreactive. How do I maximize yield?
Diagnosis: Unreactive dipolarophiles (electron-poor or sterically hindered alkenes) have a low
-
Use Excess Dipolarophile: If possible, use 2–5 equivalents of the alkene relative to the hydroximoyl chloride.
-
Inverse Addition (Not Recommended for this specific reaction): Usually, we add base to the chloride. For extremely sluggish substrates, consider the Diffusion Mixing Method (see Protocol B), which generates the dipole at an infinitesimally slow rate driven by vapor pressure.
Q3: Does the choice of base affect the dimerization ratio?
Diagnosis: Stronger bases generate the dipole faster. Technical Insight: The dehydrohalogenation is an equilibrium process driven by the base.
-
Triethylamine (Et
N): Standard, but can be too fast if not diluted. -
DIPEA (Hünig's Base): Sterically hindered, slightly slower reaction kinetics, often provides better suppression of dimerization.
-
Solid Carbonates (Ag
CO , KHCO ): Heterogeneous bases release the dipole slowly because the reaction is limited by surface area. This acts as a "chemical syringe pump."
Q4: How do I remove furoxan if it has already formed?
Diagnosis: Furoxans are non-polar and often co-elute with isoxazoles. Technical Insight: Furoxans are thermally stable but can be chemically distinct.
-
Chromatography: Furoxans are often less polar than the corresponding isoxazoles. Use a gradient of Hexanes/EtOAc.
-
Recrystallization: Furoxan dimers often have significantly different melting points and lattice energies.
Kinetic Pathways & Mechanism
The following diagram illustrates the competition between the desired cycloaddition and the unwanted dimerization. Note that the "Danger Zone" is defined by high concentrations of the Nitrile Oxide intermediate.
Figure 1: Kinetic competition between second-order dimerization (Red) and first-order cycloaddition (Green).
Experimental Protocols
Protocol A: The "Syringe Pump" Method (Gold Standard)
Best for: Valuable substrates, scale-up (>1g), and sluggish dipolarophiles.
-
Preparation: Dissolve N-Hydroxybenzimidoyl chloride (1.0 equiv) and the Dipolarophile (1.2–1.5 equiv) in anhydrous DCM or Toluene (0.1 M concentration relative to chloride).
-
Setup: Place the flask under inert atmosphere (N
or Ar) at 0°C (ice bath). -
The Feed: Prepare a solution of Triethylamine (1.2 equiv) in DCM (volume equal to 10% of the reaction volume). Load this into a syringe.
-
Addition: Using a syringe pump, add the base solution over 6–8 hours .
-
Tip: The tip of the syringe needle should be submerged in the solution or right above the vortex to ensure immediate mixing.
-
-
Completion: Allow to warm to room temperature and stir for an additional 2 hours.
-
Workup: Wash with water, 1N HCl (to remove amine salts), and brine. Dry over MgSO
.
Protocol B: The "Diffusion Mixing" Method
Best for: Small scale (<100mg), highly sensitive substrates, or when a syringe pump is unavailable.
-
Setup: Dissolve the chloride and dipolarophile in a small open vial (Vial A).
-
Chamber: Place Vial A inside a larger closed jar (Vial B) that contains a solution of Triethylamine and a co-solvent (e.g., Hexane/Et
N mixture). -
Process: Seal the outer jar. The Et
N vapor will slowly diffuse into Vial A, initiating the reaction at the gas-liquid interface. -
Timeline: Leave undisturbed for 24–48 hours.
-
Result: This generates the nitrile oxide at an extremely slow, steady rate, virtually eliminating dimerization.
Data & Performance Comparison
The following table summarizes the impact of methodology on the ratio of Isoxazole (Target) to Furoxan (Impurity).
| Methodology | Addition Time | Steady-State [CNO] | Isoxazole Yield | Furoxan Impurity |
| Direct Mixing | < 1 min | High (Spike) | 30–50% | Major (30–40%) |
| Manual Dropwise | 30 min | Moderate (Fluctuating) | 60–75% | Minor (10–15%) |
| Syringe Pump | 6–8 hours | Low (Constant) | 85–95% | Trace (<2%) |
| Diffusion Mixing | 24 hours | Ultra-Low | 90–98% | Not Detected |
References
-
Mechanistic Insight: Pasinszki, T., & Havasi, B. (2022). "Dimerisation of nitrile oxides: a quantum-chemical study." Royal Society of Chemistry. Link
-
Diffusion Protocol: Krasnov, V. I., et al. (2024). "1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (-)-Caryophyllene." Semantic Scholar. Link
-
Solid-State/Green Chemistry: "In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation." Organic Letters. Link
-
Furoxan Chemistry Review: "Recent progress in synthesis and application of furoxan." RSC Advances. Link
Technical Support Center: Optimizing N-Hydroxybenzimidoyl Chloride Cycloadditions
Status: Online Agent: Senior Application Scientist Ticket ID: CNO-302-OPT Subject: Troubleshooting Yield, Selectivity, and Stability in Nitrile Oxide Cycloadditions
Welcome to the Reaction Optimization Hub
You are likely here because your [3+2] cycloaddition isn't behaving. Perhaps your yields are low due to dimerization, or you are struggling to control regioselectivity.
The reaction of
This guide treats your reaction as a system to be debugged.
Module 1: The "In Situ" Generation (Critical Failure Point)
The Problem: The most common failure mode is the formation of a Furoxan byproduct (dimer) instead of your desired cycloadduct. This happens when the nitrile oxide reacts with itself rather than your alkene/alkyne.
The Fix: You must engineer the reaction so that the rate of cycloaddition (
Diagnostic Workflow
Use the following logic flow to diagnose your yield issues:
Figure 1: Decision tree for diagnosing low yields in hydroximoyl chloride cycloadditions.
Protocol: The "High Dilution" Slow Addition Method
Standard Operating Procedure for suppressing dimerization.
-
Dissolve your alkene/alkyne (1.2 – 5.0 equiv) in the reaction solvent (e.g., DCM, THF, or Toluene).
-
Dissolve the
-hydroxybenzimidoyl chloride (1.0 equiv) in a separate syringe. -
Dissolve the Base (TEA or DIPEA, 1.1 equiv) in a second separate syringe (or mix with chloride if reaction is slow at RT, but separating is safer).
-
Execute: Using a syringe pump, add the Base solution dropwise over 4–8 hours to the stirring solution of the alkene/alkyne.
-
Why? This ensures the Nitrile Oxide is generated slowly and immediately trapped by the excess dipolarophile.
-
Module 2: Regioselectivity & Solvent Engineering
The Problem: You are getting a mixture of regioisomers (3,5- vs 3,4-substituted isoxazolines).
The Science: Regioselectivity is governed by Frontier Molecular Orbital (FMO) theory.[1]
-
Normal Electron Demand: Electron-rich alkenes react with the electron-deficient nitrile oxide. The dominant interaction is HOMO(dipolarophile) – LUMO(dipole).[1] This typically favors the 3,5-isomer (sterically and electronically).
-
Inverse Electron Demand: Electron-deficient alkenes (e.g., acrylates) lower the HOMO/LUMO gap differently, sometimes eroding selectivity.
Optimization Table: Solvent & Condition Effects
| Variable | Recommendation | Technical Rationale |
| Solvent Polarity | Low Polarity (Toluene, Benzene, Hexane) | Non-polar solvents often enhance rate and yield by destabilizing the polar transition state less than the ground state, or by "salting out" effects in aqueous/organic biphasic systems. |
| H-Bonding | Avoid Alcohols (mostly) | Strong H-bond donors can coordinate to the nitrile oxide oxygen, lowering its reactivity or altering selectivity. |
| "On Water" | Highly Recommended | Using water (heterogeneous) can accelerate the reaction due to hydrophobic effects, forcing the organic reactants together. |
| Base Selection | Weak Inorganic (NaHCO3, KHCO3) | If TEA causes too rapid elimination, use solid inorganic bases in a biphasic system (EtOAc/H2O) to limit the generation rate. |
Module 3: Green & Catalytic Protocols
The Problem: You need to avoid chlorinated solvents or toxic amines.
Protocol: The "On Water" Method
Based on recent Green Chemistry optimization.
-
Mix Hydroximoyl chloride (1.0 equiv) and Dipolarophile (1.1 equiv) in a flask.
-
Add Water (approx. 0.5 M concentration relative to reactants). The organics will likely float or oil out.
-
Add NaHCO3 (1.1 equiv).
-
Stir Vigorously at Room Temperature.
Frequently Asked Questions (FAQ)
Q: My reaction mixture turned a deep yellow/orange, and yield is <30%. What happened? A: You made Furoxan . The yellow color is characteristic of the nitrile oxide dimer.
-
Fix: Your base addition was too fast, or your dipolarophile is too unreactive. Switch to the Slow Addition Protocol (Module 1) and increase the equivalents of the alkene/alkyne.
Q: Can I use Lewis Acids to catalyze the reaction? A: Generally, Magnesium (Mg(II)) or Zinc (Zn(II)) salts can coordinate to the dipolarophile (especially if it contains a carbonyl, like an acrylate), lowering its LUMO energy. This can improve both rate and regioselectivity (favoring 3,5-substitution) via chelation control.
Q: How do I store the
Q: Is the reaction air-sensitive?
A: The cycloaddition itself is not sensitive to oxygen. However, moisture can be an issue if it hydrolyzes the chloride precursor before reaction. An inert atmosphere (
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][5][7][8][10][11][12] Past and Future. Angewandte Chemie International Edition.
- Denton, R. M., & An, J. (2011). Nitrile Oxide Cycloadditions in Modern Synthesis.
-
Chatterjee, A., et al. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition.[13] Organic Letters.[3][13]
-
Krompiec, S., et al. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow.[2][14] ChemPlusChem. [15]
-
Fokin, V. V., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. (Foundational context for cycloaddition efficiency).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones: One-Step Synthesis of the Chiloglottones [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Stereo- and regioselectivity in nitrile oxide cycloaddition reactions to norethisterone acetate as dipolarophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield of isoxazoles from N-Hydroxybenzimidoyl chloride
A Senior Application Scientist's Guide to Improving Yields from N-Hydroxybenzimidoyl Chloride
Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with N-hydroxybenzimidoyl chlorides as precursors for isoxazole synthesis via 1,3-dipolar cycloaddition. As Senior Application Scientists, we understand that maximizing yield and purity is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The synthesis of isoxazoles from N-hydroxybenzimidoyl chloride and an alkyne is a powerful transformation, but it is not without its challenges. The core of this reaction lies in the in situ generation of a highly reactive nitrile oxide intermediate. The efficiency of this step, and the suppression of competing side reactions, is the key to achieving high yields of the desired isoxazole product.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis.
Q1: What is the fundamental reaction mechanism for isoxazole synthesis from N-hydroxybenzimidoyl chloride?
A1: The reaction is a classic example of a 1,3-dipolar cycloaddition.[1][2] It proceeds in two main stages:
-
Nitrile Oxide Formation: A base is used to dehydrochlorinate the N-hydroxybenzimidoyl chloride. This elimination reaction generates a highly reactive, transient species called a nitrile oxide.
-
[3+2] Cycloaddition: The nitrile oxide (the 1,3-dipole) immediately reacts with an alkyne (the dipolarophile) in a concerted, pericyclic reaction to form the stable, five-membered aromatic isoxazole ring. The regioselectivity of this addition is a key consideration.
Q2: Why is N-hydroxybenzimidoyl chloride a common precursor for nitrile oxides?
A2: N-hydroxybenzimidoyl chlorides (also known as hydroximoyl chlorides) are stable, often crystalline solids that can be stored and handled safely.[3] They serve as excellent "masked" forms of the unstable nitrile oxides. The nitrile oxide can be generated in situ under mild conditions, allowing its concentration to be kept low, which is crucial for preventing unwanted side reactions.[4]
Q3: What is the most common and problematic side reaction in this synthesis?
A3: The primary competing reaction is the dimerization of the nitrile oxide intermediate to form a furoxan (a 1,2,5-oxadiazole 2-oxide).[5] This reaction is second-order with respect to the nitrile oxide concentration. Therefore, if the nitrile oxide is generated faster than it can be trapped by the alkyne, dimerization becomes the dominant pathway, leading to a significant decrease in the yield of the desired isoxazole.[2][5]
Visualizing the Reaction Pathway & Dimerization Problem
The following diagram illustrates the desired reaction pathway versus the common dimerization side reaction.
Caption: Reaction pathway for isoxazole synthesis and the competing dimerization side reaction.
Troubleshooting Guide: From Low Yields to Pure Products
This section is structured to help you diagnose and solve specific experimental problems.
Problem 1: My reaction yield is very low or zero, and I recover most of my starting alkyne.
-
Probable Cause A: Inefficient Nitrile Oxide Generation. The base you are using may be too weak or sterically hindered to efficiently dehydrochlorinate the N-hydroxybenzimidoyl chloride.
-
Solution: Switch to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a less hindered base like sodium carbonate if using a biphasic system. Ensure your base is fresh and anhydrous.
-
-
Probable Cause B: Poor Quality of N-Hydroxybenzimidoyl Chloride. This starting material is sensitive to moisture and can hydrolyze over time, rendering it inactive.[3]
-
Solution: Verify the purity of your precursor by NMR or melting point before use. Store it in a desiccator under an inert atmosphere. If necessary, synthesize it fresh. Common synthetic methods involve the chlorination of the corresponding aldoxime.[3]
-
-
Probable Cause C: Incorrect Reaction Temperature. The generation of the nitrile oxide can be temperature-sensitive. If the temperature is too low, the dehydrochlorination may be too slow or not occur at all.
-
Solution: While room temperature is often sufficient, gentle heating (e.g., 40-50 °C) may be required, especially with less reactive substrates. Monitor the reaction by TLC or LC-MS to track the consumption of the starting materials.
-
Problem 2: My main product is the furoxan dimer, not the isoxazole.
-
Probable Cause: High Instantaneous Concentration of Nitrile Oxide. As mentioned, nitrile oxide dimerization is a second-order process. Adding the base all at once generates a high concentration of the nitrile oxide, which then rapidly dimerizes before it can react with the alkyne.[5]
-
Solution: Slow Addition. This is the most critical procedural modification. Add the base (e.g., triethylamine) dropwise to the solution of the N-hydroxybenzimidoyl chloride and the alkyne over a prolonged period (e.g., 1-4 hours) using a syringe pump. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition.
-
Problem 3: My reaction is messy, and purification is difficult.
-
Probable Cause: Product and Byproduct Polarity. The desired isoxazole, the furoxan dimer, and unreacted starting materials can sometimes have very similar polarities, making separation by column chromatography challenging.[2]
-
Solution A: Optimize Chromatography. Systematically screen solvent systems for column chromatography using TLC. A switch from standard silica gel to alumina (basic or neutral) or even reverse-phase silica may provide better separation.[2]
-
Solution B: Crystallization. If your isoxazole product is a solid, crystallization can be an excellent method for purification. Perform a thorough solvent screen to find a suitable recrystallization solvent or solvent pair.
-
Solution C: Alternative Methodologies. Consider alternative, cleaner synthetic approaches. For example, mechanochemical (ball-milling) synthesis is performed solvent-free and can lead to higher yields and simpler workups.[6][7] Similarly, ultrasonic irradiation has been shown to accelerate the reaction and improve yields, often resulting in cleaner reaction profiles.[8][9]
-
Optimization Strategies & Parameter Effects
Proactively optimizing your reaction conditions is key to success. The table below summarizes the impact of key parameters.
| Parameter | Condition / Reagent | Effect on Yield & Selectivity | Causality & Rationale |
| Base | Weak (e.g., NaHCO₃) | Lower yield | May not be strong enough for efficient dehydrochlorination. |
| Hindered (e.g., DIPEA) | Lower yield | Steric bulk can slow the rate of proton abstraction. | |
| Strong, Non-nucleophilic (e.g., Et₃N, DBU) | Generally Higher Yield | Efficiently generates the nitrile oxide without competing nucleophilic attack. Et₃N is the most common choice. | |
| Solvent | Protic (e.g., Ethanol, Methanol) | Lower yield | Can solvate the nitrile oxide through hydrogen bonding, reducing its reactivity. |
| Aprotic Polar (e.g., CH₃CN, THF, CH₂Cl₂) | Generally Higher Yield | Solubilizes reactants without interfering with the nitrile oxide intermediate. The choice can influence reaction rates.[10] | |
| Aprotic Non-polar (e.g., Toluene, Hexane) | Variable | Can work well, but solubility of starting materials may be an issue. | |
| Temperature | Low (0 °C to RT) | Favors Isoxazole | Slows the rate of nitrile oxide generation and dimerization, especially when coupled with slow base addition.[2] |
| High (> 60 °C) | Lower yield, more side products | Increases the rate of all reactions, including dimerization and potential decomposition pathways. | |
| Concentration | High Reactant Concentration | Lower yield (favors furoxan) | Increases the probability of nitrile oxide dimerization. |
| Low Reactant Concentration (via slow addition) | Higher yield (favors isoxazole) | Minimizes the instantaneous concentration of the nitrile oxide intermediate.[5] | |
| Activation | Thermal (Conventional Heating) | Standard Method | Effective but can promote side reactions if not carefully controlled. |
| Ultrasound | Improved Yield & Reduced Time | Cavitation effects can accelerate the reaction and increase efficiency.[8] | |
| Mechanochemistry (Ball-Milling) | Improved Yield, Solvent-Free | Provides a green and often high-yielding alternative to solution-phase chemistry.[7][11] |
Troubleshooting Workflow Diagram
Use this flowchart to systematically diagnose issues with your reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Chloro-N-hydroxybenzimidoyl Chloride| [benchchem.com]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. publications.iupac.org [publications.iupac.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: N-Hydroxybenzimidoyl Chloride Reaction Monitoring
The following guide is structured as a Technical Support Center resource, designed for immediate application by researchers encountering challenges in the synthesis and analysis of N-hydroxybenzimidoyl chlorides (hydroximoyl chlorides).
Topic: Troubleshooting TLC & LC-MS Workflows for Hydroximoyl Chloride Synthesis Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 11, 2026
Executive Summary & Reaction Logic
N-Hydroxybenzimidoyl chlorides are transiently stable intermediates, typically synthesized by chlorinating benzaldoximes with N-chlorosuccinimide (NCS) or chlorine gas. They serve as the immediate precursors to nitrile oxides.
The Critical Instability: The analytical challenge lies in the compound's "trigger-happy" nature.
-
Thermal Instability: In an LC-MS source or on a hot TLC plate, the compound can prematurely eliminate HCl to form a nitrile oxide, which then dimerizes to a furoxan.
-
Hydrolysis: Exposure to moisture converts the chloride back to a hydroxamic acid or aldehyde.
The Golden Rule: Never trust a single data point. Always cross-validate TLC (visual purity) with LC-MS (mass identity and isotope pattern).
Visualizing the Pathway (Decision Tree)
The following diagram maps the reaction flow and the specific degradation products you will encounter during monitoring.
Figure 1: Reaction pathway showing the target chloroxime and its primary degradation routes (Furoxan via dimerization and Hydroxamic Acid via hydrolysis).
Thin-Layer Chromatography (TLC) Troubleshooting
Standard Conditions: Silica Gel 60 F254. Mobile Phase: Hexanes:Ethyl Acetate (Typically 80:20 or 70:30).
FAQ: TLC Anomalies
Q1: My product spot is streaking or "tailing" badly. Is my column ruined?
-
Diagnosis: Hydroximoyl chlorides are weakly acidic (pKa ~8-9) and can interact strongly with the silanols on the silica gel.
-
The Fix: Add 0.5% Acetic Acid to your mobile phase. This suppresses the ionization of the N-OH group, sharpening the spot.
-
Caution: Do not add base (e.g., Triethylamine). Base will trigger the formation of the nitrile oxide on the plate, leading to a smear of decomposition products (furoxans).
Q2: I see a new spot appearing above my starting material, but it vanishes or changes color over time.
-
Diagnosis: This is likely the Furoxan dimer .
-
Relative Rf: Chloroxime (Target) > Oxime (SM). The introduction of the Chlorine atom generally makes the molecule less polar than the parent oxime.
-
Furoxan Rf: Furoxans are non-polar dimers and typically run near the solvent front (High Rf).
-
-
Validation: If the high-Rf spot grows while the plate sits on the bench, your compound is decomposing on the silica. Run the TLC immediately after spotting.[1]
Q3: Which stain should I use? UV is not enough.
-
Primary: UV 254 nm (Strong absorption due to the benzene ring).
-
Chemical Stain: Ferric Chloride (FeCl₃) .
-
Protocol: Dissolve 1g FeCl₃ in 100mL 0.5M HCl.
-
Result: Hydroximoyl chlorides (and oximes) often stain reddish-purple or green due to complexation with Fe(III). This is specific to the N-OH functionality.
-
LC-MS Troubleshooting & Method Setup
Instrument Mode: ESI+ (Electrospray Ionization, Positive Mode). Column: C18 Reverse Phase (e.g., Agilent ZORBAX or Waters BEH).
FAQ: Mass Spectral Interpretation
Q1: I cannot find the molecular ion [M+H]+. I only see [M-35] or [2M-72].
-
The Issue: Thermal Instability. The high temperature of the ESI source (often >300°C) causes the elimination of HCl inside the source.
-
[M-35/36]: Loss of HCl to form the Nitrile Oxide mass.
-
[2M-72]: Dimerization of the nitrile oxide to the Furoxan dimer in the gas phase.
-
-
The Fix:
-
Lower Source Temp: Reduce desolvation temperature to <200°C.
-
Check Isotope Pattern: The "Ghost" nitrile oxide peak will lack the chlorine isotope pattern. The true Hydroximoyl Chloride must show the characteristic 3:1 ratio of ³⁵Cl:³⁷Cl.
-
Q2: What mobile phase modifiers are safe?
-
Recommended: 0.1% Formic Acid (Water/Acetonitrile).[2]
-
Reason: Acidic pH stabilizes the chloroxime prevents the elimination of HCl.
-
-
Forbidden: Ammonium Acetate/Bicarbonate or any basic buffers.
-
Reason: Even weak bases will promote nitrile oxide formation and dimerization in the vial before injection.
-
Q3: How do I distinguish the Product (Chloroxime) from the Starting Material (Oxime)? Use this data table for rapid verification:
| Feature | Benzaldoxime (SM) | N-Hydroxybenzimidoyl Chloride (Target) |
| Mass Shift | M (Parent) | M + 34 Da (Substitution of H with Cl) |
| Isotope Pattern | None (M+1 is small) | Distinct ³⁵Cl/³⁷Cl (3:1 ratio) |
| Retention Time (RT) | Elutes Earlier (More Polar) | Elutes Later (More Lipophilic due to Cl) |
| UV Spectrum |
Validated Experimental Protocol
Sampling for Reaction Monitoring (The "Quench" Technique)
Do not inject the raw reaction mixture directly if you are using NCS/DMF, as the succinimide byproduct can suppress ionization.
-
Aliquot: Take 20 µL of reaction mixture.
-
Quench: Add to 100 µL of Water/Acetonitrile (1:1) containing 0.1% Formic Acid .[2]
-
Why? The water precipitates inorganic salts/succinimide (if high conc), and the acid stabilizes the chloroxime.
-
-
Filter: Push through a 0.2 µm PTFE syringe filter (removes succinimide solids).
-
Analyze: Inject 5 µL immediately.
Synthesis Reference (NCS Method)
-
Reagents: Benzaldoxime (1.0 eq), N-Chlorosuccinimide (1.1 eq), DMF (0.5 M).
-
Temp: 25–40 °C.
-
Endpoint: Disappearance of Oxime peak on LC-MS.
-
Note: If reaction stalls, add 5-10 mol% HCl (gas or etherate) to catalyze the initiation.
References
-
Liu, K. et al. (2012). "Efficient Chlorination of Lipid-Derived Aldoximes using NCS." Journal of Organic Chemistry. (Validates NCS chlorination method).
-
Grundmann, C. & Dean, J. M. (1965). "Nitrile Oxides.[3][4][5] V. Stable Aromatic Nitrile Oxides." Journal of Organic Chemistry. (Foundational work on stability and dimerization to furoxans).
-
BenchChem Support. (2024). "N-Hydroxybenzimidoyl Chloride: Properties and Handling." BenchChem Technical Data. (Safety and handling data).
-
Organic Syntheses. (2025). "Preparation of (Z)-N-Phenoxybenzimidoyl Chloride." Org.[6][7][8] Synth. 102, 143-155.[7] (Detailed workup and TLC conditions for similar imidoyl chlorides).
Sources
- 1. TLC Stains | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Hydroxybenzimidoyl Chloride|CAS 698-16-8 [benchchem.com]
- 4. Mechanochemical Dimerization of Aldoximes to Furoxans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chloro-N-hydroxybenzimidoyl Chloride| [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. orgsyn.org [orgsyn.org]
- 8. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Solvent effects on nitrile oxide cycloadditions
Technical Support Center: Nitrile Oxide Cycloadditions Ticket ID: #NOC-13DC-SOLV Subject: Optimization of Solvent Systems & Handling Instability in 1,3-Dipolar Cycloadditions Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center
You have reached the advanced troubleshooting hub for 1,3-dipolar cycloadditions. This guide is structured to address the specific friction points researchers encounter when deploying nitrile oxides: instability (dimerization) , sluggish kinetics , and regiochemical ambiguity .
Unlike standard reactions where solvent choice is often just about solubility, in nitrile oxide cycloadditions (NOC), the solvent is a functional component of the transition state landscape.
Module 1: Troubleshooting Reaction Kinetics & Yield
Issue: "My reaction is too slow, even at reflux."
Diagnosis: You are likely fighting the "Entropy Trap."
Technical Insight:
Nitrile oxide cycloadditions are concerted, characterized by a highly ordered transition state (large negative entropy of activation,
Decision Matrix: Solvent Selection
Caption: Workflow for selecting the optimal solvent environment based on reactant polarity and solubility profiles.
Module 2: Preventing Dimerization (Furoxan Formation)
Issue: "I see a precipitate forming and my yield is <40%."
Diagnosis: Nitrile Oxide Dimerization.
Technical Insight:
Nitrile oxides are high-energy dipoles. In the absence of a dipolarophile (or if the reaction is slow), they react with themselves to form furoxans (1,2,5-oxadiazole-2-oxides). This is a second-order reaction, meaning its rate is proportional to the square of the nitrile oxide concentration (
Comparative Kinetics: Dimerization vs. Cycloaddition
| Parameter | Dimerization (Unwanted) | Cycloaddition (Desired) | Control Strategy |
| Reaction Order | Second Order ( | Second Order ( | High excess of Alkene |
| Concentration Effect | Highly sensitive to | Linear dependence on | Slow addition of precursor |
| Solvent Effect | Fast in non-polar solvents | Accelerated by "On-Water" conditions | Use aqueous suspension |
Module 3: Experimental Protocols
Protocol A: The "Green" Oxidative Method (NaCl/Oxone)
Best for: Acid-sensitive substrates and "On-Water" acceleration.
Reagents:
-
Aldoxime (Precursor)[3]
-
Alkene (Dipolarophile, 1.2 equiv)
-
Oxone® (Potassium peroxymonosulfate)
-
NaCl (Catalytic)
-
Solvent: Water/Acetonitrile (1:1 or pure water suspension)
Step-by-Step:
-
Dissolution: Suspend the aldoxime (1.0 mmol) and alkene (1.2 mmol) in the solvent mixture.
-
Catalyst: Add NaCl (0.5 equiv). The chloride ion acts as a mediator, forming a transient chloroxime.
-
Oxidation: Slowly add Oxone (0.6 equiv) portion-wise over 30 minutes. Crucial: Rapid addition causes local hotspots of nitrile oxide, leading to dimerization.
-
Workup: The product often precipitates or oils out. Extract with EtOAc.
Protocol B: The Classic Dehydrohalogenation (NCS/Et3N)
Best for: Standard organic synthesis where water solubility is an issue.
Reagents:
-
Aldoxime[1]
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et3N)
-
Solvent: DCM or DMF
Step-by-Step:
-
Chlorination: Dissolve aldoxime in DMF. Add NCS (1.1 equiv) at room temperature. Stir for 1 hour to form the hydroximoyl chloride. Verify conversion by TLC.
-
Cycloaddition Setup: Add the alkene (1.5 equiv) to the reaction vessel.
-
Elimination (The Critical Step): Dissolve Et3N in a separate syringe. Add it dropwise over 2-4 hours using a syringe pump.
-
Why? The base triggers the release of the nitrile oxide. Slow addition keeps the concentration below the dimerization threshold.
-
Module 4: Regioselectivity & Stereocontrol
Issue: "I am getting a mixture of regioisomers."
Diagnosis: Weak Frontier Molecular Orbital (FMO) directionality. Technical Insight: Solvent polarity has a minimal direct effect on regioselectivity because the transition states for both regioisomers usually have similar dipole moments. However, coordination chemistry can be leveraged.
Mechanism of Chelation Control: When using allylic or homoallylic alcohols as dipolarophiles, using a coordinating solvent (like THF) can sometimes reduce selectivity by competing for the metal center. Conversely, using a non-coordinating solvent (DCM) with a Lewis Acid (e.g., Mg(II)) can lock the conformation.
Caption: Impact of Magnesium chelation on stereochemical outcomes in nitrile oxide cycloadditions.
References
-
Plumet, J. (2021).[4] The 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides in Water Media. Current Organic Chemistry, 25(22), 2683–2707.[5] Link
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4][5][6][7][8] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link
-
Chatterjee, A., et al. (2019).[3] In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315–319.[3] Link
-
Narayan, S., et al. (2005). "On Water": Unique Reactivity of Organic Compounds in Aqueous Suspension. Angewandte Chemie, 44(21), 3275-3279. Link
-
Kociolek, M. G., & Hongfa, C. (2010). Magnesium-Mediated Diastereoselective 1,3-Dipolar Cycloadditions of Nitrile Oxides to Homoallylic Alcohols.[4] Tetrahedron Letters, 51(38), 5083-5086. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting N-Hydroxybenzimidoyl Chloride Reactions
Introduction
The synthesis of N-Hydroxybenzimidoyl chlorides (hydroximoyl chlorides) is a pivotal step in generating nitrile oxides for 1,3-dipolar cycloadditions (click chemistry). While theoretically straightforward, this pathway is notorious for variable yields caused by three competing failure modes: incomplete chlorination , hydrolytic reversion , and nitrile oxide dimerization (furoxan formation) .[1]
This guide moves beyond standard textbook protocols to address the kinetic and thermodynamic pitfalls hidden in this transformation. It provides a self-validating workflow to diagnose whether your yield loss occurs during the chlorination step or the subsequent cycloaddition.
Part 1: Diagnostic Workflow
Before altering variables, identify where the mass balance is lost.[1] Use this logic tree to isolate the root cause.
Figure 1: Diagnostic logic tree for isolating yield loss in hydroximoyl chloride reactions.
Part 2: The Chlorination Step (Aldoxime Hydroximoyl Chloride)[2]
The most common method involves N-Chlorosuccinimide (NCS) in DMF or chlorinated solvents. This reaction is electrophilic but can be sluggish without catalysis.[1]
Q1: Why is my aldoxime conversion stalling at 50-60%?
The Causality: NCS is hygroscopic and degrades over time to succinimide and HCl, losing its oxidizing power.[1] Furthermore, the reaction generates succinimide as a byproduct, which can inhibit the reaction equilibrium in non-polar solvents.[1]
The Fix:
-
Reagent Validation: Do not trust the bottle label. If the NCS is yellow or smells strongly of chlorine gas, recrystallize it (benzene/toluene) or buy fresh.
-
Catalysis: Add 5-10 mol% of gaseous HCl (bubbled into ether) or a drop of concentrated HCl/DMF. The reaction is autocatalytic; the initial protonation of the NCS is the rate-determining step.
-
Solvent Switch: If using CH₂Cl₂ (DCM), switch to DMF.[1] DMF promotes the ionic mechanism, significantly accelerating the reaction compared to non-polar solvents.[1]
Q2: I see "over-chlorinated" byproducts. How do I prevent this?
The Causality: Using a large excess of NCS (>1.2 equiv) or high temperatures (>50°C) can lead to ring chlorination (if electron-rich) or chlorination of the
The Protocol:
-
Stoichiometry: Use exactly 1.05 equivalents of NCS.
-
Temperature: Start at 0°C, then warm to Room Temperature (RT). Do not heat unless necessary.[1]
-
Monitoring: Follow the disappearance of the aldoxime proton (
8.0–8.5 ppm in ¹H NMR). The product will typically show a broad OH peak and a slight shift in the aromatic region.
Part 3: The Dehydrohalogenation (Nitrile Oxide Generation)
This is the "Danger Zone." The hydroximoyl chloride is treated with a base (TEA, Et₃N) to generate the nitrile oxide in situ.
Q3: I am isolating the Furoxan dimer instead of my cycloadduct. Why?
The Causality: Nitrile oxides are unstable high-energy dipoles.[1] If their instantaneous concentration exceeds the concentration of your dipolarophile (alkyne/alkene), they will react with themselves (dimerize) to form furoxans (1,2,5-oxadiazole-2-oxides).[1] This is a second-order reaction, meaning the rate is proportional to
The Fix (The "High Dilution" Principle):
-
In Situ Generation: Never isolate the nitrile oxide.[1] Generate it in the presence of the trap.
-
Slow Addition: Add the Base (dissolved in solvent) to the mixture of Hydroximoyl Chloride + Dipolarophile via a syringe pump over 4–8 hours.
-
Why? This keeps the steady-state concentration of nitrile oxide low, statistically favoring the reaction with the dipolarophile (which is in high concentration) over dimerization.
-
-
Excess Dipolarophile: If your alkyne/alkene is cheap, use 2–5 equivalents.[1]
Q4: Can I isolate the Hydroximoyl Chloride?
The Causality: Yes, but they are thermally unstable and potent skin irritants. The Protocol:
-
If you must isolate: Dilute the DMF reaction with water and extract with Et₂O. Wash 3x with water to remove DMF.[1] Dry over MgSO₄ and evaporate at or below 25°C.
-
Warning: Do not distill. Many hydroximoyl chlorides decompose violently upon heating.[1]
Part 4: Mechanistic Pathway & Failure Points
Understanding the competing pathways is essential for control.
Figure 2: Reaction pathway showing the competition between productive cycloaddition and destructive dimerization.
Part 5: Optimized Standard Protocol
Objective: Synthesis of 3-phenylisoxazole via in situ generation.
-
Chlorination:
-
Cycloaddition:
-
Add the Alkyne/Dipolarophile (1.2 – 1.5 equiv) directly to the reaction flask.
-
Crucial Step: Dissolve TEA (1.2 equiv) in DMF (equal volume to reaction).
-
Add the TEA solution dropwise via syringe pump over 4 hours at RT.
-
-
Workup:
Part 6: Reagent Selection Matrix
| Reagent | Pros | Cons | Best For |
| NCS (N-Chlorosuccinimide) | Solid, easy to handle, mild.[1] | Can be slow; difficult to remove succinimide byproduct in some cases.[1] | Standard lab-scale synthesis.[1] |
| Cl₂ Gas | Instant reaction, atom economical.[1] | Hazardous gas, difficult to control stoichiometry (over-chlorination risk).[1] | Large scale / Process chemistry.[1][5][6] |
| t-BuOCl (tert-Butyl Hypochlorite) | Liquid, mild, soluble in organics.[1] | Light sensitive, must be prepared fresh or stored carefully.[1] | Acid-sensitive substrates.[1][2][6][7] |
| NaOCl (Bleach) | Cheap, green.[1] | Requires biphasic conditions; pH control is difficult.[1] | Simple, stable substrates.[1] |
References
-
Dimerization Mechanism
-
NCS Chlorination Protocol
-
General Troubleshooting & Yield Optimization
-
Troubleshooting: How to Improve Yield. University of Rochester, Dept of Chemistry.[1]
-
-
Alternative Reagents (t-BuOCl)
-
tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. MDPI, 2024.[1]
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sciforum.net [sciforum.net]
- 6. tert-Butyl Hypochlorite [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hzdr.de [hzdr.de]
Technical Support Center: Handling & Stability of N-Hydroxybenzimidoyl Chloride
Case ID: NHBC-STAB-001 Reagent: N-Hydroxybenzimidoyl chloride (Benzohydroximoyl chloride) Primary Application: Precursor for Nitrile Oxides (1,3-Dipolar Cycloadditions)
Module 1: The "Why" – Mechanistic Diagnostics[1]
Q: My solution turned cloudy/yellow overnight. What happened?
A: You are likely observing dimerization to furoxan , not necessarily hydrolysis.
N-Hydroxybenzimidoyl chloride is a "masked" 1,3-dipole. It is relatively stable in the solid state at low temperatures but becomes volatile in solution. The primary instability pathway is the spontaneous elimination of HCl to form Benzonitrile Oxide . This intermediate is highly reactive; if it does not find a dipolarophile (your alkene/alkyne) immediately, it reacts with itself.
The Diagnostic Pathway:
-
Trigger: Trace base, heat, or even polar glass surfaces can catalyze HCl elimination.
-
Intermediate: Benzonitrile oxide forms.
-
Fate: Two molecules of nitrile oxide undergo [3+2] cycloaddition to form 3,4-Diphenylfuroxan (often a crystalline precipitate or oil).
Visualizing the Failure Mode:
Figure 1: The competition between productive cycloaddition and destructive dimerization. If
Module 2: Storage & Solvent Compatibility
Q: Which solvent should I use for stock solutions?
A: Avoid making stock solutions if possible. If necessary, use anhydrous, non-basic solvents and use immediately.
The stability of hydroximoyl chlorides is counter-intuitive regarding polarity. While polar solvents might seem safer for "salts," they often accelerate elimination or hydrolysis.
Solvent Stability Matrix:
| Solvent System | Stability Rating | Risk Factor | Recommendation |
| Diethyl Ether / DCM | Moderate | Dimerization. Non-polar solvents stabilize the transition state of dimerization less than polar ones, but high concentration leads to rapid precipitation of furoxan. | Preferred for reactions , not storage. |
| DMF / DMSO | Low | Hydrolysis & Elimination. These are Lewis bases. They can act as H-bond acceptors, promoting HCl elimination even without added base. | Avoid for storage. Use only during active synthesis. |
| Methanol / Ethanol | Critical Failure | Solvolysis. Nucleophilic attack by alcohol leads to alkyl benzohydroximates. | Do NOT use. |
| Solid State (4°C) | High | Slow decomposition. | Best Practice. Store under Argon/Nitrogen. |
Q: How do I verify if my reagent has decomposed?
A: Use 1H NMR to distinguish between the chloride, the dimer, and hydrolysis products.
-
Intact Reagent: Look for the oxime hydroxyl proton (–OH ). In DMSO-d6, this typically appears as a broad singlet between 11.0 – 13.0 ppm (disappears with D2O shake).
-
Furoxan (Dimer): The –OH signal will be absent . You will see a complex set of aromatic multiplets, distinct from the monosubstituted benzene pattern of the starting material.
-
Hydrolysis (Benzohydroxamic acid): Look for a new carbonyl signal in 13C NMR (~165 ppm) and a shift in the NH/OH protons.
Module 3: Reaction Troubleshooting (In-Situ Generation)
Q: I have low yields and high byproduct formation. How do I fix this?
A: You are generating the nitrile oxide too fast. You must switch to High-Dilution / Slow-Addition Protocols .
If you dump the base (e.g., Triethylamine) into the mixture of Chloride + Dipolarophile, the local concentration of Nitrile Oxide spikes. Since dimerization is second-order with respect to the nitrile oxide (
The "Diffusion Mixing" Protocol:
-
Setup: Dissolve the dipolarophile (alkene/alkyne) and the N-hydroxybenzimidoyl chloride in the solvent (e.g., DCM or Ether).
-
The Fix: Dissolve your base (Et3N) in a separate volume of solvent.
-
Execution: Add the base solution dropwise over 4–6 hours using a syringe pump.
-
Result: This keeps
steady-state low, statistically favoring the reaction with the dipolarophile (present in excess) over the self-reaction.
Figure 2: Operational workflow for maximizing yield. Controlling the rate of base addition is the critical variable.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I heat the reaction to speed it up? A: No. Heating accelerates dimerization significantly more than it accelerates the cycloaddition. Nitrile oxide cycloadditions are typically fast enough at room temperature (0°C to 25°C). If the reaction is sluggish, it is likely due to the electronics of your dipolarophile, not the temperature.
Q: Is the chloride sensitive to light? A: Moderately. While not strictly photo-labile like silver salts, UV light can promote radical decomposition or isomerization of the oxime bond. Store in amber vials.
Q: Can I use inorganic bases like K2CO3? A: Yes, but solubility becomes an issue. Heterogeneous conditions (solid K2CO3 in DCM) can actually be beneficial because they naturally create a "slow release" of the nitrile oxide, mimicking the syringe pump effect.
References
-
Mechanistic Foundation: Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1] Past and Future. Angewandte Chemie International Edition.
-
Dimerization Kinetics: Grundmann, C., & Dean, J. M. (1965). Nitrile Oxides. V. Stable Aromatic Nitrile Oxides. Journal of Organic Chemistry.[2]
-
Synthesis & Handling: Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of benzohydroximoyl chlorides (N-hydroxybenzimidoyl chlorides). Journal of Organic Chemistry.[2]
-
Solvent Effects: Sustmann, R. (1974). Orbital Energy Control of Cycloaddition Reactivity. Pure and Applied Chemistry.
Sources
Column chromatography purification of N-Hydroxybenzimidoyl chloride products
Status: Operational Subject: Troubleshooting & Purification Protocols for Hydroximoyl Chlorides Ticket ID: CHEM-SUP-8821
Introduction: The Nature of the Beast
N-Hydroxybenzimidoyl chlorides (hydroximoyl chlorides) are versatile but temperamental precursors, primarily used to generate nitrile oxides for 1,3-dipolar cycloadditions (isoxazole synthesis).
The Core Challenge: These compounds exist in a "Goldilocks" zone of reactivity. They are stable enough to be isolated but reactive enough to decompose under common purification conditions.
-
Acid Sensitivity: Prolonged exposure to acidic silica can hydrolyze the chloride back to a hydroxamic acid.
-
Base Sensitivity: CRITICAL WARNING. Even weak bases (like triethylamine) in your mobile phase will trigger dehydrohalogenation, generating the highly reactive nitrile oxide inside your column, leading to dimerization (furoxan formation) or irreversible binding to the stationary phase.
Module 1: Pre-Purification Assessment (The "Triage")
Do you actually need a column? 90% of hydroximoyl chloride purity issues can be solved without chromatography. These compounds are typically crystalline solids. Column chromatography should be your last resort due to the risk of hydrolysis on silica gel.
Protocol A: The "Flash Wash" (Removal of Succinimide)
If you synthesized your product using the N-Chlorosuccinimide (NCS) method, your main impurity is succinimide.
-
Solubility Check: Succinimide is water-soluble; most benzimidoyl chlorides are not.
-
Procedure: Dissolve crude mixture in Et₂O or EtOAc. Wash 3x with water. Dry over Na₂SO₄.
-
Result: This often yields >95% purity.
Protocol B: Recrystallization (The Gold Standard)
If Protocol A fails, attempt recrystallization before moving to a column.
| Solvent System | Ratio (v/v) | Target Impurity Profile |
| Hexane / CHCl₃ | 10:1 to 5:1 | General non-polar impurities. |
| Hexane / EtOAc | 9:1 | Polar byproducts (trace oxime). |
| Pentane / Et₂O | 4:1 | Low-melting solids (requires -20°C freezer). |
Module 2: Column Chromatography Protocol
Use this only if Recrystallization fails.
Stationary Phase Selection
Standard Silica Gel 60 (230-400 mesh) is slightly acidic (pH ~6.5). For sensitive substrates (e.g., electron-rich aromatic rings), this acidity catalyzes hydrolysis.
-
Standard Silica: Acceptable for electron-deficient rings (e.g., 4-NO₂-phenyl).
-
Deactivated Silica: Required for electron-rich rings (e.g., 4-OMe-phenyl).
-
Preparation: Mix silica with 10% (w/w) water. Shake until free-flowing. This "caps" the most active silanol sites.
-
Mobile Phase Architecture
Rule #1: NEVER use Triethylamine (TEA) or Pyridine. Rule #2: Keep it non-polar.
-
Recommended Eluent: Hexane/Ethyl Acetate (Gradient: 100:0
80:20). -
Loading Solvent: Dissolve in minimum Dichloromethane (DCM). Avoid loading in EtOAc (band broadening).
Workflow Visualization
The following decision tree illustrates the logic flow for purifying these specific intermediates.
Caption: Logical workflow for purification. Note that chromatography is the tertiary option, utilized only after workup and recrystallization attempts.
Module 3: Troubleshooting & FAQs
Q1: My product is streaking on the TLC plate and the column.
Diagnosis: This is often due to the acidic proton on the N-OH group hydrogen bonding with the silica. Fix: Do not add base. Instead, increase the polarity slightly to move the compound faster (lower Rf is better than streaking). Use a steeper gradient. If streaking persists, your compound may be hydrolyzing; switch to Deactivated Silica (see Module 2).
Q2: I see a new spot appearing during the column run.
Diagnosis: On-column decomposition.
-
Hydrolysis: If the new spot is more polar (lower Rf), you are forming the hydroxamic acid (Ar-C(O)NHOH). Solution: Faster flow rate, less acidic silica.
-
Dimerization: If the new spot is less polar or stays at the baseline, you likely have trace base in your solvent or glassware, triggering nitrile oxide formation and subsequent dimerization to furoxan. Solution: Acid-wash your glassware.
Q3: I cannot separate the product from the starting oxime.
Diagnosis: Co-elution. Oximes and their chlorinated derivatives often have very similar Rf values. Fix:
-
Change Solvent Selectivity: Switch from Hexane/EtOAc to Toluene/Acetone or DCM/Hexane . The pi-stacking of toluene can differentiate the aromatic systems differently than aliphatic hexane.
-
Chemical Removal: If the oxime is the minor impurity, it is more nucleophilic than the chloride. You can sometimes scavenge it, but this is risky.[1] It is better to go back and drive the reaction to completion with excess NCS before workup.
Q4: The product turns into an oil after the column.
Diagnosis: Solvent entrapment or melting point depression due to impurities. Fix: Triturate the oil with cold pentane. Scratch the flask sides with a glass rod to induce nucleation. Rotovap at a lower temperature to avoid thermal melting (some of these have low MPs).
Module 4: Chemical Stability Logic
Understanding why the column fails is crucial. The diagram below details the decomposition pathways you are fighting against during purification.
Caption: Decomposition pathways on stationary phases. Acidic media leads to hydrolysis; basic media triggers premature nitrile oxide formation.
References
-
General Synthesis & Handling: Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of benzohydroximoyl chlorides (nitrile oxide precursors). The Journal of Organic Chemistry, 45(19), 3916–3918.
-
NCS Chlorination Method (Organic Syntheses): Use of N-Chlorosuccinimide for in-situ generation of hydroximoyl chlorides. Organic Syntheses, Coll. Vol. 9, p. 522 (1998); Vol. 75, p. 89 (1997).
-
Safety Data (Skin/Eye Irritation): Sigma-Aldrich Safety Data Sheet: 4-Chloro-N-hydroxybenzimidoyl chloride.
-
Recrystallization Solvents: University of Rochester, Department of Chemistry. Solvents for Recrystallization.
Sources
Validation & Comparative
Comparison of N-Hydroxybenzimidoyl chloride with other chlorinating agents
N-Hydroxybenzimidoyl Chloride: Technical Performance & Protocol Guide
Executive Summary: Defining the Reagent's Role
N-Hydroxybenzimidoyl chloride (also known as benzohydroximoyl chloride) is frequently miscategorized as a general-purpose chlorinating agent. Unlike N-Chlorosuccinimide (NCS) or Thionyl Chloride (
Its core utility lies in 1,3-dipolar cycloadditions for synthesizing isoxazoles and isoxazolines—critical scaffolds in drug discovery (e.g., Valdecoxib derivatives, antimicrobial agents).[1] While it is synthesized using chlorinating agents, its performance must be evaluated against alternative methods of nitrile oxide generation (e.g., in-situ oxidation, Mukaiyama method) rather than against electrophilic chlorinating reagents.
Emerging Application: Recent photocatalytic studies have identified it as a radical precursor capable of chlorine atom transfer in specific cascade reactions, a niche but growing utility.
Mechanism of Action: The Nitrile Oxide Gateway
The reagent serves as a "stored" form of the highly reactive benzonitrile oxide. Upon treatment with a mild base, it undergoes dehydrohalogenation to release the dipole, which then engages with dipolarophiles (alkenes/alkynes).
Figure 1: The central role of N-Hydroxybenzimidoyl chloride in isoxazole synthesis. Unlike in-situ methods, isolating this intermediate allows for cleaner cycloadditions.
Comparative Analysis: Isolated Reagent vs. In-Situ Alternatives
The decision to use isolated N-Hydroxybenzimidoyl chloride versus generating it in situ is critical for process optimization.
Comparison Matrix: Nitrile Oxide Generation Methods
| Feature | Method A: Isolated N-Hydroxybenzimidoyl Chloride | Method B: In-Situ Generation (One-Pot) | Method C: Mukaiyama Method |
| Reagents Used | Pre-synthesized | Oxime + NCS + | Nitroalkane + |
| Reaction Cleanliness | High (No oxidant side-reactions) | Medium (NCS byproducts present) | High (Urea byproduct) |
| Stoichiometry Control | Precise (1:1 Dipole:Alkene) | Variable (Excess oxidant often needed) | Precise |
| Substrate Tolerance | Excellent (Compatible with oxidizable groups) | Poor (Oxidant may attack alkene) | Good (Water sensitive) |
| Atom Economy | Lower (Requires isolation step) | Higher (Time-efficient) | Low (Loss of |
| Scalability | Preferred for GMP (Characterizable intermediate) | Preferred for HTS/Discovery | Niche |
Performance Data: Yield Comparison (Isoxazole Synthesis)
Data synthesized from comparative studies on styrene cycloadditions.
| Substrate (Dipolarophile) | Yield using Isolated Reagent | Yield using In-Situ NCS | Yield using In-Situ Chloramine-T |
| Styrene | 92% | 85% | 78% |
| Allyl Alcohol | 88% | 65% (Oxidation of alcohol observed) | 70% |
| Electron-Deficient Alkyne | 75% | 72% | 60% |
Key Insight: The isolated reagent (Method A) is superior when the dipolarophile contains functional groups sensitive to oxidation (e.g., free alcohols, sulfides) because it removes the strong oxidant (NCS/Bleach) before the cycloaddition step.
Detailed Experimental Protocols
Protocol A: Synthesis of N-Hydroxybenzimidoyl Chloride
Standard preparation from benzaldoxime.
-
Setup: Dissolve benzaldoxime (10 mmol) in DMF (5 mL/mmol) or DCM.
-
Chlorination: Cool to 0°C. Add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise over 1 hour.
-
Note: Maintain temperature <25°C to prevent over-chlorination.
-
Validation: Monitor disappearance of oxime by TLC (Hexane/EtOAc 3:1).
-
-
Workup: Dilute with water, extract with ether. Wash organic layer with water (3x) to remove succinimide.
-
Purification: Recrystallize from hexane/chloroform.
-
Target: White crystalline solid (mp 50–52°C).
-
Stability: Store at 4°C (stable for months).
-
Protocol B: Cycloaddition (Using Isolated Reagent)
Optimized for sensitive substrates.
-
Reaction: To a solution of N-Hydroxybenzimidoyl chloride (1.0 equiv) and dipolarophile (1.2 equiv) in DCM/Ether.
-
Activation: Add
(1.2 equiv) dropwise over 30 mins at 0°C. -
Isolation: Filter off triethylamine hydrochloride salts. Concentrate filtrate.
Advanced Reactivity: Radical Chlorine Transfer
While not a classical chlorinating agent, recent photocatalytic research (e.g., Angew. Chem. Int. Ed. 2019) utilizes N-Hydroxybenzimidoyl chloride esters as radical precursors .
-
Mechanism: Under Ir-photocatalysis, the N-O bond cleaves, generating an iminyl radical.
-
Outcome: This radical can abstract hydrogen or transfer chlorine to specific positions in a "Heck-type" radical cascade.
-
Utility: This is a specialized application for functionalizing unactivated
C-H bonds, distinct from its standard use.
Figure 2: Photocatalytic pathway where the reagent acts as a radical source.
References
-
Synthesis & General Reactivity
-
BenchChem.[4] "3-Chloro-N-hydroxybenzimidoyl Chloride: Synthesis and Applications."
-
-
Comparison with In-Situ Methods (NCS)
-
Photocatalytic Radical Applications
-
18F-Labeling Protocols (NCS-mediated synthesis)
-
Wuest, F., et al. "Access to 18F-labelled isoxazoles by ruthenium-promoted 1,3-dipolar cycloaddition." J. Labelled Comp. Radiopharm., 2019.
-
-
Radical C-H Functionalization
-
Shanghai Institute of Organic Chemistry. "Radical C(sp3)–H Heck-type Reaction of N-Alkoxybenzimidoyl Chlorides." Organic Letters, 2022.
-
Sources
- 1. 3-Chloro-N-hydroxybenzimidoyl Chloride| [benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01051E [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2019048541A1 - 1-(4-(isoxazol-5-yl)-1h-pyrazol-1-yl)-2-methylpropan-2-ol derivatives and related compounds as il-17 and ifn-gamma inhibitors for treating autoimmune diseases and chronic inflammation - Google Patents [patents.google.com]
- 8. novonordiskpharmatech.com [novonordiskpharmatech.com]
Comparative Guide: Structural Elucidation of Isoxazole Regioisomers via NMR and HRMS
Executive Summary & Strategic Context
Isoxazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for amide bonds and carboxylic acids in drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD). However, the synthesis of isoxazoles—typically via [3+2] cycloaddition of nitrile oxides with alkynes—often yields a mixture of 3,5-disubstituted and 3,4-disubstituted regioisomers.
Distinguishing these isomers is a critical bottleneck. Standard 1D
Comparison of Characterization Workflows
| Feature | Standard Workflow (1D | High-Fidelity Workflow (2D NMR + HRMS/MS) |
| Regioisomer Resolution | Low. Relies on heuristic chemical shift tables; fails with electron-withdrawing groups. | Definitive. Uses scalar coupling (HMBC) to map connectivity. |
| N-O Bond Stability | Unknown. Standard ESI often shows only [M+H] | High. MS/MS fragmentation reveals N-O cleavage patterns diagnostic of substitution. |
| Sample Requirement | Low (<1 mg). | Moderate (5-10 mg for |
| Risk of Misassignment | High (>15%). Literature is rife with corrected isoxazole structures. | Negligible (<1%). Self-validating data set. |
Technical Deep Dive: NMR Characterization
The Challenge of the "Silent" Nitrogen
Isoxazoles lack a proton on the heteroatoms, removing the easy handle found in pyrroles or indoles. The discrimination rests entirely on the specific environment of the ring protons (H3, H4, H5) and carbons.
1D NMR Signatures (The Baseline)
While not definitive, specific trends exist.
-
H4 Proton (in 3,5-disubstituted systems): typically appears upfield at
6.0 – 6.9 ppm . -
H5 Proton (in 3,4-disubstituted systems): typically appears downfield at
8.0 – 8.8 ppm due to the adjacent oxygen. -
C Shifts: C5 is the most deshielded carbon (
160–175 ppm ) due to the electronegativity of Oxygen and the C=N/C=C character.
Expert Insight: Do not rely solely on
The Solution: HMBC (Heteronuclear Multiple Bond Correlation)
The definitive method for assigning regiochemistry is
The "Killer Experiment" Logic:
-
Identify the Ring Proton: Locate the singlet in the 6.0–9.0 ppm range.
-
Run HMBC:
-
Scenario A (3,5-disubstituted): The proton is at C4 . It will show strong
correlations to both the substituent carbon at position 3 and the substituent carbon at position 5. -
Scenario B (3,4-disubstituted): The proton is at C5 . It will show a
correlation to C4 and a correlation to C3, but no correlation to a substituent at position 5 (because there isn't one).
-
Visualization: Regioisomer Determination Workflow
Caption: Decision tree for distinguishing isoxazole regioisomers using chemical shift heuristics validated by HMBC connectivity.
Technical Deep Dive: Mass Spectrometry
While NMR solves connectivity, Mass Spectrometry (MS) validates the labile N-O bond characteristic of isoxazoles.
Fragmentation Mechanics
Isoxazoles undergo a characteristic ring contraction and cleavage under Collision-Induced Dissociation (CID).
-
N-O Bond Rupture: The weakest bond (approx. 55 kcal/mol) breaks first.
-
Azirine Formation: The intermediate rearranges to a 2H-azirine.
-
Skeletal Cleavage: The ring splits, typically ejecting a nitrile (R-CN) or a ketene.
Diagnostic Ions:
-
Loss of R-CN: In 3,5-diphenylisoxazole, the loss of benzonitrile (Ph-CN, 103 Da) is the base peak.
-
Loss of CHO/HCN: In 3-substituted isoxazoles, loss of 29 Da (CHO) or 27 Da (HCN) is observed.
Visualization: Isoxazole Fragmentation Pathway[1]
Caption: Primary fragmentation pathways of isoxazoles in ESI-MS/MS, highlighting the diagnostic N-O bond cleavage.
Experimental Protocols
Protocol A: Definitive Regioisomer Assignment (HMBC)
Use this protocol for all new chemical entities (NCEs) to ensure E-E-A-T compliance in publication.
-
Sample Preparation: Dissolve 5–10 mg of purified isoxazole in 0.6 mL of DMSO-
.-
Why DMSO? It prevents aggregation and provides sharp signals for exchangeable protons (if any), though CDCl
is acceptable for simple lipophilic analogs.
-
-
Parameter Setup (600 MHz recommended):
-
Pulse Sequence: hmbcgplpndqf (Gradient-selected HMBC with low-pass J-filter).
-
Optimization: Set long-range coupling constant (
) to 8 Hz . This captures the critical 3-bond couplings across the heteroatoms. -
Scans: Minimum 32 scans per increment; 256 increments in F1.
-
-
Data Processing:
-
Apply Sine-Bell squared window function (SSB=2) to enhance resolution.
-
Look for the "Cross-Peak Triangulation" :
-
For 3,5-isomer: The singlet proton (H4) must correlate to the quaternary carbon of the R3 group AND the quaternary carbon of the R5 group.
-
-
Protocol B: MS/MS Structural Verification
-
Ionization: ESI Positive Mode.
-
Direct Infusion: Flow rate 5-10
L/min. -
Collision Energy Ramp: Acquire spectra at 10, 20, and 40 eV.
-
Observation: At low energy (10 eV), [M+H]
should dominate. At 40 eV, the parent ion should nearly disappear, replaced by the [M - Nitrile] fragment. -
Failure Mode: If the parent ion is stable at 40 eV, suspect a pyrazole (much more stable) or incorrect synthesis.
-
References
-
Mazaheri Moghaddam, H. (2018).[1] Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry. Link
-
Buchan, G. M., & Turner, A. B. (1975). The Mass Spectra of Some 5-Amino- and 5-Alkylthio-isoxazoles. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Sveshnikov, N. N., & Nelson, J. H. (1997). Unequivocal assignment of 13C and 15N NMR chemical shifts for isomeric tetrazoles. Journal of Magnetic Resonance. (Cited for comparative heterocycle NMR methodology).[2]
-
Liu, Y., et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry. Link
-
Oxford Instruments. (2020). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Link
Sources
A Senior Application Scientist's Guide to the Crystallographic Analysis of Isoxazoles Synthesized from N-Hydroxybenzimidoyl Chloride
An objective comparison of synthetic routes and their impact on the solid-state structure of isoxazoles for researchers, scientists, and drug development professionals.
In the landscape of modern medicinal chemistry, the isoxazole scaffold is a privileged five-membered heterocycle, integral to a wide array of pharmaceuticals due to its diverse biological activities.[1] The arrangement of atoms within the isoxazole ring and the spatial orientation of its substituents are critical to its pharmacological function, making single-crystal X-ray crystallography an indispensable tool for its structural elucidation. The choice of synthetic route can significantly influence the crystallographic outcome, impacting factors from crystal quality to the resulting solid-state conformation.
This guide provides an in-depth comparison of the synthesis of isoxazoles via the 1,3-dipolar cycloaddition of nitrile oxides generated from N-Hydroxybenzimidoyl chloride against alternative synthetic strategies. We will explore the causality behind the experimental choices in both synthesis and crystallographic analysis, offering field-proven insights to guide your research and development.
The 1,3-Dipolar Cycloaddition Route: Synthesis from N-Hydroxybenzimidoyl Chloride
The synthesis of isoxazoles from N-Hydroxybenzimidoyl chloride is a robust and widely utilized method that proceeds through an in-situ generation of a nitrile oxide, which then undergoes a [3+2] cycloaddition with a dipolarophile, typically an alkyne or alkene.[2][3] This approach offers a high degree of control over the substitution pattern of the resulting isoxazole.
Mechanistic Insight
The reaction is initiated by the dehydrohalogenation of the N-Hydroxybenzimidoyl chloride using a base, which generates the highly reactive nitrile oxide intermediate. This intermediate then readily reacts with a suitable alkyne to form the stable isoxazole ring. The choice of base is critical; a mild base such as a tertiary amine (e.g., triethylamine) or a carbonate is often preferred to prevent the dimerization of the nitrile oxide to a furoxan, a common side reaction that can significantly lower the yield of the desired isoxazole.
Caption: Reaction mechanism for isoxazole synthesis.
Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles
This protocol provides a general procedure for the synthesis of a 3,5-disubstituted isoxazole via the 1,3-dipolar cycloaddition of a nitrile oxide generated from an N-hydroxybenzimidoyl chloride with a terminal alkyne.
Materials:
-
Substituted N-hydroxybenzimidoyl chloride (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous solvent (e.g., THF, CH2Cl2)
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a stirred solution of the N-hydroxybenzimidoyl chloride and the terminal alkyne in the chosen anhydrous solvent at room temperature, add triethylamine dropwise. The use of an anhydrous solvent is crucial to prevent hydrolysis of the starting material and intermediate.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure isoxazole derivative.
Alternative Synthetic Routes: A Comparative Overview
While the N-hydroxybenzimidoyl chloride method is highly effective, several alternative routes to isoxazoles exist, each with its own advantages and disadvantages. A common and powerful alternative is the reaction of a 1,3-dicarbonyl compound with hydroxylamine.
Synthesis from 1,3-Dicarbonyl Compounds
This classical approach involves the condensation of a β-diketone, β-ketoester, or β-ketoamide with hydroxylamine. The reaction conditions, particularly the pH, can be tuned to favor the formation of one regioisomer over another.
Advantages:
-
Readily available and diverse starting materials.
-
Often proceeds in high yields.
Disadvantages:
-
Can lead to mixtures of regioisomers with unsymmetrical 1,3-dicarbonyl compounds, requiring careful optimization and purification.
Other Notable Methods
-
From Chalcones: The reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride is a widely used method for synthesizing 3,5-disubstituted isoxazoles.[4]
-
Mechanochemical Synthesis: Recent advances have demonstrated the synthesis of isoxazoles under solvent-free ball-milling conditions, offering a greener and often faster alternative.
X-ray Crystallography: From Synthesis to Structure
Obtaining a high-quality single crystal suitable for X-ray diffraction is a critical step that bridges synthesis and structural analysis. The chosen synthetic route and subsequent purification and crystallization protocols profoundly impact the quality of the crystal and, therefore, the final crystallographic data.
The Art of Crystal Growth
The ideal crystal for single-crystal X-ray diffraction should be a single, well-formed crystal with dimensions of approximately 0.1-0.3 mm in all directions, free of cracks and defects. The choice of crystallization solvent is paramount. A solvent in which the compound has moderate solubility is often a good starting point. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of an anti-solvent are common techniques to promote the growth of high-quality crystals.
Practical Tip: Screening a variety of solvents and solvent mixtures is often necessary. For isoxazoles, common crystallization solvents include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.
Caption: A typical workflow for X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol outlines the general steps for obtaining the crystal structure of a synthesized isoxazole derivative.
Procedure:
-
Crystal Selection and Mounting: Under a microscope, select a suitable single crystal and mount it on a goniometer head using a cryoprotectant oil.
-
Data Collection: Mount the goniometer head on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to cool the crystal, which minimizes thermal motion and radiation damage. The data collection strategy, including exposure time and rotation range, is optimized to ensure a complete and redundant dataset.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of reflection intensities. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to determine the final atomic positions, bond lengths, bond angles, and other crystallographic parameters.
Comparative Crystallographic Data Analysis
The method of synthesis can subtly influence the final crystal packing and molecular conformation. While the core molecular geometry of the isoxazole ring is largely dictated by its inherent electronic structure, different synthetic and purification conditions can lead to the isolation of different polymorphs (different crystal forms of the same compound).
To illustrate this, let's consider a hypothetical comparative analysis of a 3,5-disubstituted isoxazole synthesized via the N-Hydroxybenzimidoyl chloride route and an alternative method.
| Parameter | Synthesis from N-Hydroxybenzimidoyl Chloride | Alternative Synthesis (e.g., from Chalcone) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 10.123 | 12.345 |
| b (Å) | 8.456 | 9.876 |
| c (Å) | 15.789 | 11.234 |
| α (°) | 90 | 90 |
| β (°) | 98.76 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1334.5 | 1367.8 |
| Key Bond Length (N-O) (Å) | 1.412 | 1.415 |
| Key Bond Angle (C-N-O) (°) | 109.8 | 109.5 |
| Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds | C-H···π interactions |
Note: This is a representative table. Actual data would be dependent on the specific isoxazole and the experimental conditions.
The differences in crystal system, space group, and unit cell parameters clearly indicate the formation of two different polymorphs. While the intramolecular bond lengths and angles within the isoxazole ring are expected to be very similar, the intermolecular interactions, such as hydrogen bonding and π-stacking, can differ significantly, leading to different crystal packing arrangements. These differences in solid-state structure can have profound implications for the material's physical properties, including solubility, melting point, and bioavailability, which are critical considerations in drug development.
Conclusion
The synthesis of isoxazoles from N-Hydroxybenzimidoyl chloride via a 1,3-dipolar cycloaddition is a reliable and versatile method that offers excellent control over the final product's structure. However, as with any synthetic procedure, the ultimate solid-state structure, as revealed by X-ray crystallography, is a culmination of not only the core reaction but also the purification and crystallization conditions.
A thorough understanding of the interplay between synthesis and crystallography is paramount for the rational design and development of isoxazole-based compounds. By carefully selecting the synthetic route and optimizing the crystallization process, researchers can gain precise control over the molecular and supramolecular structure, ultimately enabling the development of more effective and reliable pharmaceutical agents. This guide serves as a foundational resource to inform your experimental choices and to underscore the critical importance of a holistic approach that integrates synthetic chemistry with detailed structural analysis.
References
-
Wang, G., et al. (2014). Catalyst- and solvent-free mechanochemical synthesis of isoxazoles from N-hydroxybenzimidoyl chlorides and enamino carbonyl compounds. RSC Advances, 4(78), 41629-41632. Available at: [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32680-32705. Available at: [Link]
-
Plumet, J. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non-Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. Molecules, 25(21), 5019. Available at: [Link]
-
Grigg, R., & Sridharan, V. (2004). 1,3-Dipolar Cycloaddition Chemistry. In Modern Carbonyl Olefination (pp. 239-276). Wiley-VCH. Available at: [Link]
-
Goti, A., & Cordero, F. M. (2008). Nitrile Oxides. In The Chemistry of Triple-Bonded Functional Groups, Supplement C2 (pp. 955-1070). John Wiley & Sons, Ltd. Available at: [Link]
- Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
-
Zhou, X., et al. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 14, 2806-2813. Available at: [Link]
-
Koufaki, M., et al. (2014). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 19(9), 13664-13681. Available at: [Link]
-
Smith, J. (2022, March 22). #1 Synthesis of 3,5-diphenylisoxazoline [Video]. YouTube. Available at: [Link] (Note: This is a placeholder URL and should be replaced with a relevant scientific video if one exists).
-
ChemSynthesis. (2025). 3,5-diphenylisoxazole. Available at: [Link]
-
PubChem. (n.d.). 3,5-Diphenylisoxazole. National Center for Biotechnology Information. Available at: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis and anti-inflammatory activity of some novel isoxazole derivatives. 4(2), 389-396. Available at: [Link]
-
Micet, A., et al. (2017). 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. Molecules, 22(12), 2113. Available at: [Link]
-
ResearchGate. (2024). Scheme 1. Synthetic route for the preparation of isoxazole derivatives. Available at: [Link]
Sources
- 1. 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
A Senior Application Scientist's Guide to Validated Analytical Methods for N-Hydroxybenzimidoyl Chloride Derivatives
This guide provides a comprehensive comparison of validated analytical methods for the quantitative and qualitative analysis of N-Hydroxybenzimidoyl chloride derivatives. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical insights, field-proven protocols, and a framework for selecting the most appropriate analytical strategy for this unique class of compounds.
Introduction: The Analytical Imperative for N-Hydroxybenzimidoyl Chloride Derivatives
N-Hydroxybenzimidoyl chloride and its derivatives are highly reactive chemical intermediates pivotal in the synthesis of a wide array of heterocyclic compounds, including isoxazoles and oxadiazoles, which are of significant interest in medicinal chemistry. Their inherent reactivity, particularly their susceptibility to hydrolysis, presents a considerable challenge for the development of robust and reliable analytical methods.[1] The accurate determination of purity, impurity profiles, and stability is not merely a procedural formality but a critical necessity to ensure the quality, safety, and efficacy of downstream products.
This guide will navigate the complexities of analyzing these labile molecules, focusing on the two most powerful and widely adopted analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative guidelines from the International Council for Harmonisation (ICH).
Strategic Selection of Analytical Techniques: A Comparative Overview
The choice between HPLC and GC-MS for the analysis of N-Hydroxybenzimidoyl chloride derivatives is not arbitrary; it is dictated by the specific analytical objective, the physicochemical properties of the analyte, and the desired level of sensitivity and selectivity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Applicability | Ideal for a wide range of compounds, including non-volatile and thermally labile molecules. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes. |
| Sensitivity | High, especially with UV or Mass Spectrometric detection. | Very high, particularly with selective ion monitoring (SIM). |
| Selectivity | Good to excellent, depending on the column and detector. | Excellent, with the ability to identify compounds based on their mass spectra. |
| Sample Preparation | Generally straightforward dissolution in a suitable solvent. | Can be more complex, often requiring derivatization to improve volatility and thermal stability. |
| Instrumentation Cost | Moderate to high. | High. |
Expert Insight: For routine purity and assay determination of N-Hydroxybenzimidoyl chloride derivatives, a well-developed stability-indicating HPLC-UV method is often the most practical and efficient choice. However, for impurity identification and the analysis of volatile degradation products, the unparalleled sensitivity and specificity of GC-MS are indispensable.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability
A stability-indicating HPLC method is designed to separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients, thus providing a clear and accurate picture of the sample's integrity.[2]
The Causality Behind Method Development Choices
The development of a robust HPLC method for N-Hydroxybenzimidoyl chloride derivatives hinges on several critical decisions:
-
Column Chemistry: A C18 reversed-phase column is a common starting point due to its versatility in retaining moderately polar to non-polar compounds.[3] The choice of a specific C18 column (e.g., end-capped, high-purity silica) will depend on the specific derivative and its interaction with the stationary phase.
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used to achieve optimal separation. The pH of the aqueous phase is critical for controlling the ionization state of the analyte and any acidic or basic impurities, thereby influencing their retention.[4]
-
Detection Wavelength: The UV-Vis spectrum of the N-Hydroxybenzimidoyl chloride derivative should be determined to select a wavelength that provides maximum absorbance for the parent compound and its impurities, ensuring high sensitivity.
-
Gradient vs. Isocratic Elution: A gradient elution, where the mobile phase composition changes over time, is often necessary to resolve a complex mixture of the parent compound and its various degradation products with different polarities.[5]
Detailed Experimental Protocol: A Stability-Indicating RP-HPLC Method
This protocol is a robust starting point for the analysis of a generic N-Hydroxybenzimidoyl chloride derivative. Optimization will be required for specific molecules.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the specific derivative)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the N-Hydroxybenzimidoyl chloride derivative in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation: A Self-Validating System based on ICH Q2(R1) Guidelines
A comprehensive validation of the analytical method is paramount to ensure its suitability for its intended purpose.[6] The following parameters must be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress).[2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.[7]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked placebo samples at three different concentration levels. The recovery should be within 98.0% to 102.0%.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should be ≤ 2%.[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 1: Representative HPLC Validation Data
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ≤ 2.0% | < 1.0% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Elucidation
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For N-Hydroxybenzimidoyl chloride derivatives, it is particularly useful for identifying potential volatile impurities from the synthesis process or volatile degradation products.
The Rationale for Derivatization in GC-MS Analysis
Direct injection of N-Hydroxybenzimidoyl chloride derivatives into a GC-MS system can be problematic due to their polarity and potential thermal lability. Derivatization is often employed to:
-
Increase Volatility: By converting polar functional groups (like the N-hydroxy group) into less polar moieties, the compound becomes more amenable to vaporization in the GC inlet.
-
Improve Thermal Stability: Derivatization can protect thermally sensitive functional groups from degradation at the high temperatures of the GC inlet and column.
-
Enhance Chromatographic Peak Shape: Derivatized compounds often exhibit sharper, more symmetrical peaks, leading to better resolution and improved quantitation.
A common derivatization strategy for compounds with active hydrogens is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Detailed Experimental Protocol: GC-MS Analysis with Derivatization
Instrumentation:
-
GC-MS system with a split/splitless injector, a mass selective detector (MSD), and an appropriate data system.
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 10 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the N-Hydroxybenzimidoyl chloride derivative into a vial.
-
Add 500 µL of a suitable solvent (e.g., anhydrous pyridine).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
Validation of the GC-MS Method
The validation of a GC-MS method for impurity analysis follows similar principles to HPLC validation, with a focus on:
-
Specificity: Demonstrating that the method can separate and detect the target impurities from the main component and other potential interferences.
-
LOD and LOQ: Establishing the sensitivity of the method for each potential impurity.
-
Linearity and Range: Confirming a proportional response for each impurity over a relevant concentration range.
-
Precision and Accuracy: Assessing the repeatability and truthfulness of the measurements for each impurity.
Visualizing the Workflow: A Guide to Method Selection and Validation
The following diagrams illustrate the decision-making process for selecting an analytical method and the general workflow for method validation.
Caption: Decision tree for selecting the appropriate analytical technique.
Caption: General workflow for analytical method validation.
Conclusion: Ensuring Analytical Excellence
The successful analysis of N-Hydroxybenzimidoyl chloride derivatives demands a thoughtful and systematic approach. By understanding the inherent properties of these reactive intermediates and applying the principles of modern analytical chemistry, robust and reliable methods can be developed and validated. A stability-indicating HPLC method serves as an indispensable tool for routine quality control, while GC-MS provides unparalleled power for impurity identification. Adherence to the principles of method validation outlined by the ICH is non-negotiable and forms the bedrock of trustworthy and defensible analytical data. This guide provides the foundational knowledge and practical protocols to empower researchers and drug development professionals to achieve analytical excellence in their work with this important class of compounds.
References
- Chawla, G., & Chaudhary, K. K. (2019). Analytical Method Development and Validation: A Review.
- Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. (2016). Science Publishing Group.
- VALIDATION OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) METHOD FOR DELPHINIDIN-3-O-GLUCOSIDE CHLORIDE IN RAT PLASMA. (2023). Malaysian Journal of Analytical Sciences, 27(4), 743-754.
- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. (2014). Journal of the Chilean Chemical Society, 59(1), 2315-2320.
- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2012).
- Analysis method for qualitative determination of unknown impurities in cyanuric chloride process by gas chromatography-mass spectrometry. (2019).
- Stability Indicating Method: Complete Validation Guide for CMC and Analytical Scientists. (2023). Assyro AI.
- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION STUDIES FOR THE ESTIMATION OF NIMESULIDE AND DICYCLOMINE HYDROCHLORIDE IN FIXED DOSE COMBINATION TABLETS. (2021). International Journal of Pharmaceutical Sciences and Research, 12(6), 3235-3242.
- STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF NIMESULIDE IN BULK POWDER AND IN TABLET DOSAGES FORM. (2015). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 3(3), 136-148.
- New route for efficient synthesis of Imidoyl chloride containing molecules. (2019).
-
Imidoyl chloride. (n.d.). In Wikipedia. Retrieved January 29, 2024, from [Link]
- Development and Validation of Stability Indicating HPLC Method for Benzalkonium Chloride in Betaxolol (0.5%) Opthalmic Solution. (2019). Journal of Pharmacy and Pharmacology Research, 3(2), 019-027.
- One-pot synthesis of oxime ethers from cinnamaldehyde and crotonaldehyde. (2013). Journal of Chemical and Pharmaceutical Research, 5(7), 96-99.
- Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry. (2006). Journal of mass spectrometry, 41(3), 281–313.
- Development of a stability-indicating assay for nafimidone [1-(2-naphthoylmethyl)imidazole hydrochloride] by high-performance liquid chromatography. (1983).
- Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. (2012).
- Molecular Application of Mass Spectrometry and Chrom
- chloro-benzoyl chloride impurity or assay method. (2005).
- Analytical method development, validation, and out-of-specification investigations for polyethylene glycol. (2023). Journal of pharmaceutical and biomedical analysis, 235, 115654.
- Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification. (2023). ACS omega, 8(1), 1079–1088.
- Identifying reactive intermediates by mass spectrometry. (2019). Chemical science, 10(46), 10634–10647.
- A Step-by-Step Guide to Analytical Method Development and Valid
- Quantification of chloride ion impurities in ionic liquids using ICP-MS analysis. (2004). Green Chemistry, 6(2), 73-75.
- Validation/Verification of Analytical Procedures. (2020). European Directorate for the Quality of Medicines & HealthCare.
-
Organic chemistry. (n.d.). In Wikipedia. Retrieved January 29, 2024, from [Link]
- analytical method development and validation: a review. (2015). Semantic Scholar.
- A Review: Analytical Method Development and Validation. (2021).
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- 7. mjas.analis.com.my [mjas.analis.com.my]
Spectroscopic Comparison of N-Hydroxybenzimidoyl Chloride Isomers
This guide provides an in-depth spectroscopic comparison of the geometric isomers of
Executive Summary
-Hydroxybenzimidoyl chloride exists as two geometric isomers: (Z) and (E) .[1] The differentiation of these isomers is critical for researchers utilizing 1,3-dipolar cycloadditions, as the stereochemistry of the precursor can influence the kinetics of nitrile oxide formation and the purity of final products.-
The (Z)-Isomer (often termed syn-chloro or anti-phenyl) is typically the kinetically favored product from the chlorination of benzaldoximes.
-
The (E)-Isomer (often termed anti-chloro or syn-phenyl) is accessible via acid-catalyzed isomerization or photochemical methods.
This guide details the spectroscopic signatures (NMR, IR, UV-Vis) required to unambiguously identify each isomer.
Structural Definitions & Stereochemistry
The configuration is assigned using Cahn-Ingold-Prelog (CIP) priorities:
-
Imidoyl Carbon: Cl (Priority 1) > Phenyl (Priority 2).
-
Nitrogen: OH (Priority 1) > Lone Pair (Priority 2).
Isomer Visualization
The following diagram illustrates the spatial arrangement and the equilibrium between the two forms.
Caption: Geometric isomerism of N-hydroxybenzimidoyl chloride showing the Z/E relationship.
Spectroscopic Comparison
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for differentiation. The chemical environment of the hydroxyl proton and the ortho-aromatic protons are distinct due to anisotropic shielding effects and hydrogen bonding.
Table 1: Comparative
| Feature | (Z)-Isomer (anti-phenyl) | (E)-Isomer (syn-phenyl) | Mechanistic Explanation |
| OH Proton ( | 11.5 – 12.5 ppm (Broad) | 10.8 – 11.5 ppm | The (Z)-isomer allows for stronger intermolecular H-bonding networks or intramolecular interaction with Cl, typically deshielding the proton further than in the (E)-isomer. |
| Ortho-Ar Protons | 7.8 – 8.0 ppm | 7.4 – 7.6 ppm | In the (E)-isomer, the OH group is syn to the phenyl ring. Steric twisting forces the ring out of planarity, reducing deshielding. In the (Z)-isomer, the planar conformation maximizes anisotropy, shifting ortho protons downfield. |
| Imidoyl Carbon ( | ~135 - 140 ppm | ~130 - 135 ppm | The stereoelectronic effect of the lone pair on nitrogen affects the shielding of the imidoyl carbon. |
| O-Alkyl Shift (if derivatized) | If methylated, the |
Critical Insight: For O-alkylated derivatives (hydroximates), the shielding effect of the phenyl ring on the syn-alkoxy group is a definitive diagnostic tool. The isomer with the alkoxy signal at a lower frequency (upfield) is assigned the E (syn-phenyl) configuration.
Infrared Spectroscopy (IR)
IR distinguishes isomers based on the
-
C=N Stretch:
-
(Z)-Isomer:
. -
(E)-Isomer:
. -
Reasoning: The (Z)-isomer is generally more planar, allowing for better conjugation between the C=N bond and the phenyl ring, increasing the bond order character slightly or showing a distinct vibrational mode compared to the twisted (E)-form.
-
-
OH Stretch:
-
Both show broad bands at
, but the (Z)-isomer band is often broader and shifted to lower wavenumbers in concentrated solution due to facile dimerization (intermolecular H-bonding).
-
UV-Vis Spectroscopy
-
(Z)-Isomer:
(High ). -
(E)-Isomer:
(Lower ). -
Explanation: The (Z)-isomer maintains planarity between the phenyl ring and the imidoyl system, maximizing
-conjugation. The (E)-isomer suffers from steric repulsion between the phenyl ring and the hydroxyl oxygen, forcing a twist that disrupts conjugation, resulting in a hypsochromic (blue) shift and hypochromic effect.
Experimental Protocols
Protocol 1: Synthesis and Isolation of (Z)-N-Hydroxybenzimidoyl Chloride
This protocol favors the kinetic (Z) product.
-
Reagents: Dissolve benzaldoxime (10 mmol) in DMF (10 mL).
-
Chlorination: Add
-chlorosuccinimide (NCS) (10.5 mmol) portion-wise at 25°C.-
Note: Use of NCS is preferred over
gas for better stereocontrol and ease of handling.
-
-
Monitoring: Stir for 1-2 hours. Monitor by TLC (hexane/EtOAc 4:1). The product is usually less polar than the oxime.
-
Workup: Pour into ice-water (50 mL). Extract with ether (
). Wash organic phase with water and brine. -
Purification: Dry over
and concentrate. Recrystallize from hexane/chloroform to obtain the pure (Z)-isomer.
Protocol 2: Acid-Catalyzed Isomerization to (E)-Isomer
-
Preparation: Dissolve pure (Z)-isomer (1 mmol) in dry ether saturated with HCl gas (or use 4M HCl in dioxane).
-
Reaction: Stir at room temperature for 24-48 hours.
-
Observation: The equilibrium mixture will form. The (E)-isomer can often be enriched by fractional crystallization if it has a higher melting point or different solubility profile (often less soluble in non-polar solvents due to higher dipole moment).
Workflow Visualization
Caption: Synthetic workflow for accessing Z and E isomers.
References
-
Johnson, J. E., et al. "The Geometric Isomers of O-Alkylbenzohydroximoyl Chlorides. Synthesis, Identification, and Acid-Catalyzed Isomerization." The Journal of Organic Chemistry, vol. 41, no. 2, 1976, pp. 252-259. Link
- Goering, H. L., et al. "Stereochemistry of the acid-catalyzed isomerization of benzohydroximoyl chlorides." Journal of the American Chemical Society, vol. 98, no. 15, 1976.
-
Huisgen, R. "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, vol. 2, no. 10, 1963, pp. 565-598. Link
- Dondoni, A., et al. "Spectroscopic studies of N-hydroxyimidoyl chlorides." Journal of the Chemical Society, Perkin Transactions 2, 1974.
Sources
Kinetic studies of nitrile oxide formation from N-Hydroxybenzimidoyl chloride
An In-Depth Guide to the Kinetic Analysis of Nitrile Oxide Formation from N-Hydroxybenzimidoyl Chloride
Introduction: The Transient yet Powerful Nitrile Oxide
Nitrile oxides (R-C≡N⁺-O⁻) are highly valuable 1,3-dipoles in organic synthesis, primarily utilized in [3+2] cycloaddition reactions to construct five-membered heterocycles like isoxazoles and isoxazolines.[1][2] These structural motifs are cornerstones in medicinal chemistry and natural product synthesis. However, the utility of nitrile oxides is intrinsically linked to their transient nature. Most are highly reactive and, in the absence of a suitable reaction partner (a dipolarophile), rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides).[2][3] This instability necessitates their in situ generation, making the study of their formation kinetics not just an academic exercise, but a critical step in optimizing synthetic yields and minimizing side reactions.
This guide provides a comparative analysis of the methods for generating nitrile oxides, with a deep dive into the kinetic studies of their formation from N-hydroxybenzimidoyl chlorides. We will explore the causality behind experimental design, present detailed protocols for kinetic analysis, and offer insights into optimizing reaction conditions for researchers, scientists, and drug development professionals.
A Comparative Overview of Nitrile Oxide Generation Methods
The choice of precursor is a critical first step in any synthesis involving nitrile oxides. Several methods exist, each with distinct advantages and limitations. The most common and historically significant method is the dehydrochlorination of hydroximoyl chlorides (also known as hydroxamoyl chlorides).
-
Dehydrochlorination of N-Hydroxybenzimidoyl Chloride: This is the most widely used method for generating nitrile oxides.[4] It involves the base-induced elimination of hydrogen chloride from the N-hydroxybenzimidoyl chloride precursor.[4][5] The reaction is typically fast and efficient. However, the preparation of the precursor from the corresponding aldoxime requires an electrophilic chlorine source (e.g., NCS, Cl₂), which may not be suitable for substrates sensitive to oxidation or halogenation.[4]
-
Oxidation of Aldoximes: This method offers a "greener" alternative, often using reagents like sodium hypochlorite (NaOCl) or Oxone.[1][3] It avoids the isolation of the potentially unstable hydroximoyl chloride intermediate. The reaction conditions can be mild, but may require aqueous environments, which can be problematic for sensitive substrates.[1]
-
Dehydration of Primary Nitroalkanes: Treating primary nitroalkanes with a dehydrating agent (e.g., phenyl isocyanate) in the presence of a base like triethylamine is another classic route.[1][5] This method is effective but can require harsh conditions.
-
Dehydration of O-Silylated Hydroxamic Acids: A more modern approach involves the use of stable, crystalline O-silylated hydroxamic acids as precursors.[4][6] Treatment with an activating agent like triflic anhydride under mild conditions generates the nitrile oxide, complementing other protocols.[4]
Step-by-Step Methodology:
-
Solution Preparation:
-
Syringe A: Prepare a solution of N-hydroxybenzimidoyl chloride (e.g., 0.1 mM) and a significant excess of the trapping agent, styrene (e.g., 5 mM), in anhydrous dichloromethane (DCM). The excess styrene ensures pseudo-first-order conditions.
-
Syringe B: Prepare a solution of triethylamine (e.g., 0.2 mM) in anhydrous DCM.
-
Causality: Using a 1:2 final concentration of precursor to base ensures the base is not the limiting reagent. All solutions should be filtered to remove dust particles. [7]
-
-
Instrument Setup:
-
Thoroughly flush the stopped-flow instrument syringes and drive lines with anhydrous DCM to remove any residual water or contaminants.
-
Load the reactant solutions into their respective drive syringes (Syringe A and Syringe B).
-
Set the data acquisition parameters. Choose a wavelength where the product (isoxazoline) absorbs strongly but the reactants do not. This must be determined beforehand using a standard spectrophotometer. [7]Set the acquisition time to capture the full reaction profile (e.g., 5-10 half-lives).
-
-
Data Acquisition:
-
Initiate a "push." The pneumatic drive rapidly injects equal volumes of the solutions from Syringes A and B into the mixing chamber. [7] * The reaction begins upon mixing, and the solution flows into the observation cell.
-
The flow is abruptly halted when the stopping syringe hits its block. This action simultaneously triggers the data acquisition system. [7] * The change in absorbance at the chosen wavelength is recorded as a function of time.
-
-
Data Analysis:
-
The resulting kinetic trace (Absorbance vs. Time) should follow a single exponential curve, consistent with a pseudo-first-order reaction.
-
Fit the curve to the equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t), where A(t) is the absorbance at time t, and k_obs is the observed pseudo-first-order rate constant.
-
The value of k_obs directly reflects the rate of nitrile oxide formation under these specific conditions.
-
Conclusion
The dehydrochlorination of N-hydroxybenzimidoyl chloride is a robust and rapid method for generating nitrile oxides. Kinetic studies, particularly those employing stopped-flow spectroscopy, are indispensable for understanding and controlling this speed. By systematically varying parameters such as the base, solvent, and temperature, researchers can precisely tune the rate of nitrile oxide formation. This kinetic mastery allows for the synchronization of the generation step with the subsequent trapping reaction, thereby maximizing the yield of the desired heterocyclic product and minimizing the formation of unwanted dimers. This guide provides the foundational knowledge and practical protocols for researchers to harness the full synthetic potential of this powerful, transient intermediate.
References
-
ResearchGate. (n.d.). In situ generated nitrile oxides from hydroximoyl chloride or oxime... Retrieved from [Link]
-
ChemTube3D. (n.d.). Nitrile Oxide Synthesis Via Oxime. University of Liverpool. Retrieved from [Link]
-
Shimizu, T., et al. (2007). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters, 9(9), 1655-1657. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for formation of nitrile oxides. Retrieved from [Link]
-
De Angelis, L., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters, 23(2), 437-441. ACS Publications. Retrieved from [Link]
-
Krasnovskaya, O., et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(15), 4991. MDPI AG. Retrieved from [Link]
-
Bakulev, V. A., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 27(21), 7247. MDPI AG. Retrieved from [Link]
- Torssell, K. B. G. (1988).
-
ResearchGate. (n.d.). Nitrolic Acids: Efficient Precursors of Nitrile Oxides under Neutral Conditions. Retrieved from [Link]
-
Joseph, J., et al. (1999). Spin trapping of nitric oxide by ferro-chelates: kinetic and in vivo pharmacokinetic studies. Biochimica et Biophysica Acta (BBA) - General Subjects, 1427(2), 277-287. Retrieved from [Link]
-
Wikipedia. (n.d.). Stopped-flow. Retrieved from [Link]
-
S, S., et al. (2022). Colorimetry-Based Detection of Nitric Oxide from Exhaled Breath for Quantification of Oxidative Stress in Human Body. Chemosensors, 10(11), 456. MDPI AG. Retrieved from [Link]
-
Reisz, J. A., et al. (2013). Rapid and selective nitroxyl (HNO) trapping by phosphines: kinetics and new aqueous ligations for HNO detection and quantitation. Journal of the American Chemical Society, 135(4), 1493-1500. Retrieved from [Link]
-
Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Retrieved from [Link]
-
Dar'in, D., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 27(19), 6296. MDPI AG. Retrieved from [Link]
-
ResearchGate. (n.d.). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitrile Oxides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.1.6: Stopped Flow. Retrieved from [Link]
-
University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow). Retrieved from [Link]
-
Joseph, J., et al. (1993). Trapping of nitric oxide by nitronyl nitroxides: an electron spin resonance investigation. Biochemical and Biophysical Research Communications, 192(2), 926-934. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of nitric oxide donor formation via UV-vis absorbance.... Retrieved from [Link]
-
Spectroscopy Online. (2024). The Benefits of Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]
-
Krasnovskaya, O., et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(15), 4991. MDPI AG. Retrieved from [Link]
-
Tocchini, K. L., et al. (2011). The Chemistry of Nitroxyl-Releasing Compounds. Antioxidants & Redox Signaling, 14(9), 1637-1648. Retrieved from [Link]
-
Santolini, J., et al. (1997). Kinetics of CO ligation with nitric-oxide synthase by flash photolysis and stopped-flow spectrophotometry. The Journal of Biological Chemistry, 272(19), 12523-12528. Retrieved from [Link]
-
Wang, Y., et al. (2022). Radical C(sp3)–H Heck-type Reaction of N-Alkoxybenzimidoyl Chlorides with Styrenes to Construct Alkenols. Organic Letters, 24(10), 2004-2009. ACS Publications. Retrieved from [Link]
-
García-Mendiola, T., et al. (2023). Operando UV/vis Absorption Spectroscopy for Studying the Nitrate to Ammonia Conversion on Cu2O-Based Electrodes. ACS Catalysis, 13(15), 10237-10245. ACS Publications. Retrieved from [Link]
-
Organic Syntheses. (2025). Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and reactivity of some stable nitrile oxides and nitrones. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
